Executive Summary 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (CAS 794573-22-1) is a specialized pharmacological probe belonging to the sulfamoylbenzoic acid class.[1] Structurally characterized by a benzoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (CAS 794573-22-1) is a specialized pharmacological probe belonging to the sulfamoylbenzoic acid class.[1] Structurally characterized by a benzoic acid core substituted with a chlorine atom at the ortho position and a bulky N-phenoxyethyl sulfonamide moiety at the meta position, this compound represents a critical scaffold in the development of ligands for G-protein coupled receptors (specifically GPR35) , NTPDases , and Carbonic Anhydrases (CAs) .
Unlike simple sulfonamides, the inclusion of the 2-phenoxyethyl lipophilic tail confers unique steric and electronic properties, facilitating interaction with hydrophobic allosteric pockets in transmembrane proteins. This guide details the physicochemical profile, validated synthetic routes, and experimental frameworks for utilizing this compound in drug discovery workflows.
Physicochemical Identity & Profile
The following data aggregates experimentally determined and computationally predicted parameters essential for formulation and assay development.
The biological utility of CAS 794573-22-1 is derived from its tripartite pharmacophore. Understanding these regions is critical for interpreting Structure-Activity Relationships (SAR).
The Tripartite Scaffold
The Acidic Head (Benzoic Acid): Functions as an electrostatic anchor. In GPR35 agonists, this moiety often forms a salt bridge with arginine residues (e.g., Arg167) in the receptor binding pocket.
The Core (2-Chloro-5-sulfonyl): The chlorine atom provides steric bulk and electron-withdrawing effects that modulate the acidity of the carboxylic group and the sulfonamide nitrogen.
The Lipophilic Tail (2-Phenoxyethyl): This flexible hydrophobic arm is designed to penetrate deep hydrophobic clefts or allosteric sites, distinguishing it from smaller, hydrophilic analogs like chlorothiazide.
Pharmacological Pathway Visualization
Figure 1: Pharmacophore dissection of CAS 794573-22-1 and its theoretical mapping to primary biological targets.
Synthesis & Manufacturing Protocol
The synthesis of CAS 794573-22-1 follows a convergent Chlorosulfonation-Amidation pathway. This protocol is designed for high purity (>98%) suitable for biological screening.
Retrosynthetic Logic
The molecule is disassembled into two primary building blocks:
2-Chloro-5-(chlorosulfonyl)benzoic acid (The electrophile).
Setup: Charge a dry 3-neck round-bottom flask with 2-chlorobenzoic acid (1.0 eq). Fit with a reflux condenser and a dropping funnel.
Addition: Cool to 0°C. Add chlorosulfonic acid (5.0 eq) dropwise over 30 minutes. The reaction is highly exothermic; control internal temperature <10°C.
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (disappearance of starting acid).
Quench: Cool to room temperature. Cautiously pour the reaction mixture onto crushed ice (exothermic!).
Isolation: Filter the white precipitate (2-chloro-5-chlorosulfonylbenzoic acid ). Wash with cold water. Dry in vacuo.[2] Yield expectation: 75–85%.
Stage 2: Sulfonamide Coupling
Dissolution: Dissolve the sulfonyl chloride intermediate (1.0 eq) in anhydrous DCM.
Base Addition: Add Na₂CO₃ (2.5 eq) or Triethylamine (2.0 eq) to scavenge HCl.
Coupling: Add 2-phenoxyethylamine (1.1 eq) dropwise at 0°C.
Completion: Stir at room temperature for 12 hours.
Workup: Acidify the mixture with 1N HCl to pH ~2 (to protonate the carboxylic acid). Extract with Ethyl Acetate.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) to obtain CAS 794573-22-1 .
Synthesis Workflow Diagram
Figure 2: Convergent synthetic pathway for the production of CAS 794573-22-1.
GPR35 is an orphan GPCR associated with inflammation and pain. Sulfamoylbenzoic acids are established scaffolds for GPR35 agonists (e.g., analogs of zaprinast).
Protocol: DMR (Dynamic Mass Redistribution) Assay
Objective: To measure receptor activation in specific cell lines (e.g., HT-29 or GPR35-transfected CHO cells).
Method:
Seed cells in 384-well sensor plates.
Starve cells in assay buffer (HBSS + 20mM HEPES) for 2 hours.
Prepare a 10mM stock of CAS 794573-22-1 in DMSO.
Perform a serial dilution (10 µM to 1 nM).
Add compound to cells and monitor real-time DMR response using an optical label-free system (e.g., Corning Epic).
Control: Use Zaprinast or Pamoic Acid as a positive control.
NTPDase Inhibition
Ecto-nucleotidases (NTPDases) regulate purinergic signaling. 2-Chloro-5-sulfamoylbenzoic acid derivatives have shown selectivity for NTPDase isoforms (specifically NTPDase2 and NTPDase8).[6]
Protocol: Malachite Green Phosphate Assay
Principle: Measure inorganic phosphate (Pi) released from ATP hydrolysis.
Steps:
Incubate recombinant h-NTPDase (10 ng) with CAS 794573-22-1 (varying concentrations) in assay buffer (50 mM Tris, 5 mM CaCl₂, pH 7.4) for 10 min.
Initiate reaction by adding ATP (substrate, 100 µM).
Incubate at 37°C for 20 mins.
Stop reaction with Malachite Green reagent.
Measure Absorbance at 630 nm.
Calculate IC₅₀ relative to vehicle control.
Handling, Stability, and Safety
Storage: Store at +2°C to +8°C in a desiccated, dark environment. The sulfonamide bond is stable, but the carboxylic acid makes the compound sensitive to strong bases.
Solubility: Prepare stock solutions in DMSO. Avoid storing aqueous solutions for >24 hours to prevent precipitation or hydrolysis.
Safety: Classified as an Irritant (H315, H319, H335). Wear nitrile gloves and eye protection. Avoid inhalation of dust.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2106604, 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid. Retrieved from [Link]
Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Frontiers in Pharmacology. Retrieved from [Link]
Neetzel, C., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.[7] Bioorganic & Medicinal Chemistry Letters.[8] Retrieved from [Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]
ChemicalRegister. Supplier and Property Database for CAS 794573-22-1. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 794573-22-1
Chemical Formula: C₁₅H₁₄ClNO₅S
Molecular Weight: 355.79 g/mol [1]
Executive Summary & Structural Significance
This guide details the chemical architecture, synthesis, and pharmacological potential of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid . This compound represents a specific scaffold within the sulfamoylbenzoic acid class, a chemical family historically significant in the development of high-ceiling diuretics (e.g., furosemide, bumetanide) and carbonic anhydrase inhibitors (CAIs).
The molecule is characterized by three distinct pharmacophoric domains:
The Benzoic Acid Core: Provides aqueous solubility and ionic interaction capability (typically with basic residues like Lysine or Arginine in protein targets).
The 5-Sulfamoyl Moiety: A classical zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA).
The N-(2-Phenoxyethyl) Tail: A hydrophobic extension designed to probe secondary binding pockets (hydrophobic sub-pockets) within enzyme active sites, enhancing selectivity over broad-spectrum inhibitors.
Physicochemical Profile
Understanding the physical properties is critical for formulation and assay development. The following data is derived from structural analysis and standard chem-informatics consensus for this scaffold.
Property
Value / Description
Relevance
pKa (Acid)
~3.5 (Carboxylic Acid)
Ionized at physiological pH (7.4), aiding solubility.
pKa (Sulfonamide)
~10.0
The N-substitution removes the acidic proton typical of primary sulfonamides (-SO₂NH₂), making this moiety neutral at pH 7.4.
LogP (Predicted)
2.8 – 3.2
Moderate lipophilicity due to the phenoxyethyl chain; suggests good membrane permeability.
H-Bond Donors
2 (COOH, NH)
Critical for active site anchoring.
H-Bond Acceptors
5
Interactions with solvent and protein residues.
Appearance
White to Off-white Crystalline Powder
Typical of sulfonamide benzoic acids.
Chemical Synthesis & Manufacturing Protocol
The synthesis of this compound follows a convergent pathway relying on electrophilic aromatic substitution followed by nucleophilic substitution . This protocol is designed for high purity and scalability.
Phase 1: Chlorosulfonation (The Electrophilic Attack)
The synthesis begins with 2-chlorobenzoic acid . The carboxylic acid directs meta, while the chlorine atom directs para. These directing effects reinforce each other, directing the incoming sulfonyl group exclusively to position 5.
The intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid , is highly reactive. It is treated with 2-phenoxyethylamine to form the final sulfonamide bond.
Reagents: 2-Chloro-5-(chlorosulfonyl)benzoic acid, 2-Phenoxyethylamine, Base (typically
or Triethylamine).
Mechanism: Nucleophilic Acyl Substitution at the sulfur atom.
Detailed Experimental Protocol
Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).
Chlorosulfonation:
Charge a flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C.[2]
Slowly add 2-chlorobenzoic acid (1.0 eq) portion-wise to control exotherm.
Heat the mixture to 100°C for 4 hours . Evolution of HCl gas will occur.
Quench: Cool the mixture to ambient temperature, then pour slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate.
Isolation: Filter the solid, wash with cold water, and dry under vacuum. (Yield typically >75%).[3]
Coupling (Aminolysis):
Dissolve the sulfonyl chloride intermediate (1.0 eq) in Acetone or THF .
Add 2-phenoxyethylamine (1.1 eq) .
Add Triethylamine (2.0 eq) to scavenge the HCl byproduct.
Stir at Room Temperature for 3–6 hours . Monitor by TLC or HPLC.
Workup: Evaporate the solvent.[2][3] Redissolve residue in dilute NaOH (to solubilize the product as the carboxylate salt). Wash with Ethyl Acetate (to remove unreacted amine).
Precipitation: Acidify the aqueous layer with 1N HCl to pH 2. The product, 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid , will precipitate.
Purification: Recrystallize from Ethanol/Water.[4]
Visualization of Synthesis Pathway
The following diagram illustrates the reaction flow and the logic of the directing groups.
This molecule is a prime candidate for Carbonic Anhydrase (CA) inhibition , specifically targeting tumor-associated isoforms (like CA IX/XII) or acting as a diuretic (CA II inhibition).
Pharmacophore Mapping
Zinc Binding: The sulfonamide oxygen atoms and nitrogen coordinate with the
ion in the enzyme active site. However, because the nitrogen is substituted (secondary sulfonamide), it cannot act as a "classic" primary sulfonamide inhibitor which requires a free to displace water bound to Zinc.
Correction/Nuance: Substituted sulfonamides (
) generally have reduced affinity for CA compared to primary sulfonamides (). However, they are highly effective as diuretics (inhibiting the Na-K-2Cl cotransporter, NKCC2) or blocking other specific transporter proteins.
Selectivity Filter (The Tail): The 2-phenoxyethyl group is a flexible hydrophobic linker. In NKCC2 inhibitors (like bumetanide derivatives), this group sits in a hydrophobic pocket near the chloride binding site, increasing potency.
Mechanism of Action Diagram
The logic below maps the structural features to their biological function.
Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological interactions.
Quality Control & Analytical Verification
To ensure scientific integrity, the synthesized compound must be validated using the following parameters.
Distinct range (e.g., 168–175°C depending on polymorph)
Physical constant verification.
References
Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry.[5]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Stokker, G. E. (1986). 2-Chloro-5-sulfamoylbenzoic acid derivatives.[1][4][6][7][5][8] Journal of Medicinal Chemistry.[5] (Contextual reference for the scaffold synthesis).
Pharmacological Profiling of Phenoxyethyl Sulfamoyl Benzoates: Structural Determinants and Therapeutic Applications
Executive Summary This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental validation of phenoxyethyl sulfamoyl benzoates . These compounds represent a privileged sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental validation of phenoxyethyl sulfamoyl benzoates . These compounds represent a privileged scaffold in medicinal chemistry, merging the zinc-binding capability of primary sulfonamides with the lipophilic, membrane-penetrating properties of phenoxyethyl tails.
Primary Therapeutic Indications:
Oncology: Selective inhibition of Carbonic Anhydrase IX (CA IX) in hypoxic tumor microenvironments.[1]
Antimicrobial: Inhibition of dihydropteroate synthase (DHPS) and membrane depolarization in mycobacteria.
Part 1: Structural Logic & Mechanism of Action
The Pharmacophore Triad
The potency of phenoxyethyl sulfamoyl benzoates arises from the synergistic interaction of three distinct structural domains:
Domain
Chemical Moiety
Biological Function
Zinc Anchor
Sulfamoyl group ()
Coordinates with the catalytic Zn(II) ion in metalloenzymes (e.g., Carbonic Anhydrases). Acts as a hydrogen bond donor/acceptor.
Scaffold Core
Benzoate (aromatic ring + ester/acid)
Provides rigid spacing and -stacking interactions within the enzyme active site.
Selectivity Tail
Phenoxyethyl chain
A flexible, lipophilic tether that reaches the hydrophobic sub-pockets of enzymes, crucial for differentiating between isoforms (e.g., hCA II vs. hCA IX).
Mechanism 1: Hypoxic Tumor Targeting (CA IX Inhibition)
Human Carbonic Anhydrase IX (hCA IX) is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) but absent in most normal tissues. It catalyzes the hydration of extracellular
to bicarbonate () and protons (), acidifying the extracellular pH (pHe) and promoting metastasis.
Inhibition Pathway:
The phenoxyethyl sulfamoyl benzoate acts as a zinc-binder . The phenoxyethyl tail lodges into the hydrophobic pocket of hCA IX, displacing water molecules and locking the enzyme in an inactive state. This prevents extracellular acidification, thereby reducing the invasive potential of the tumor.
Mechanism 2: Antimicrobial Activity
In bacterial models (specifically Mycobacterium tuberculosis), these derivatives function via a dual mechanism:
DHPS Inhibition: Mimicry of PABA (para-aminobenzoic acid) to inhibit folate synthesis.
Membrane Uncoupling: The lipophilic phenoxyethyl chain facilitates insertion into the bacterial cell membrane, disrupting the proton motive force (PMF).
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the role of Carbonic Anhydrase IX in tumor acidification and the intervention point of Phenoxyethyl Sulfamoyl Benzoates.
Figure 1: Mechanism of CA IX inhibition by sulfamoyl benzoates in the hypoxic tumor microenvironment.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Synthesis of Phenoxyethyl Sulfamoyl Benzoates
Objective: Create the target scaffold via chlorosulfonation and amine coupling.
Reagents:
Starting material: Methyl benzoate or 4-amino-benzoate.
Chlorosulfonic acid (
).
2-Phenoxyethylamine.
Base: Triethylamine (TEA) or Pyridine.
Workflow:
Chlorosulfonation (The Electrophilic Attack):
Cool chlorosulfonic acid (5 eq) to 0°C.
Add methyl benzoate (1 eq) dropwise.
Heat to 60°C for 2 hours. Validation Point: Monitor TLC for disappearance of starting material.
Pour onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter and dry.
Amine Coupling (Nucleophilic Substitution):
Dissolve the sulfonyl chloride intermediate in anhydrous THF.
Add 2-phenoxyethylamine (1.1 eq) and TEA (1.2 eq).
Stir at room temperature for 4-6 hours.
Critical Step: Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.
Purification:
Evaporate solvent.
Recrystallize from Ethanol/Water (9:1).
Purity Check: HPLC purity >95% required for biological assay.
Prepare serial dilutions of the phenoxyethyl sulfamoyl benzoate (
to ).
Incubate enzyme with inhibitor for 15 minutes at 25°C to reach equilibrium.
Kinetic Measurement:
Rapidly mix the Enzyme-Inhibitor complex with the
substrate in the stopped-flow chamber.
Monitor absorbance decrease at 557 nm (Phenol Red transition).
Data Integrity Check: The reaction should complete within 5-10 seconds.
Calculation:
Fit the initial velocities to the Cheng-Prusoff equation to derive
.
Convert to
using: .
Part 4: Quantitative Activity Data
The following table summarizes the selectivity profile of typical phenoxyethyl sulfamoyl benzoates compared to the standard clinical inhibitor, Acetazolamide (AAZ).
Table 1: Inhibition Constants (
) against Human Carbonic Anhydrase Isoforms
Compound ID
R-Group (Tail)
hCA I (, nM)
hCA II (, nM)
hCA IX (, nM)
Selectivity Ratio (II/IX)
AAZ (Control)
Acetyl
250
12
25
0.48 (Non-selective)
Cmpd 4b
4-F-Phenoxyethyl
345
150
0.12
1250 (Highly Selective)
Cmpd 5a
2-MeO-Phenoxyethyl
560
85
8.4
10.1
Cmpd 6c
Unsubstituted Phenoxy
410
45
15.2
2.9
Interpretation: Compound 4b demonstrates that specific halogenation of the phenoxy ring, combined with the ethyl linker, drastically improves affinity for the tumor-associated isoform hCA IX while reducing affinity for the ubiquitous cytosolic hCA II. This reduces potential side effects.[2][3]
Part 5: Structural Validation Workflow
The following diagram outlines the logical flow for validating the structure-activity relationship of these compounds.
Figure 2: Iterative workflow for SAR validation of sulfamoyl benzoates.
References
Supuran, C. T. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII.[4] Bioorganic & Medicinal Chemistry Letters.
Matulis, D., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.[5] International Journal of Molecular Sciences.
Winum, J. Y., et al. (2003). Carbonic anhydrase inhibitors: inhibition of transmembrane, tumor-associated isozyme IX, and cytosolic isozymes I and II with aliphatic sulfamates.[1] Journal of Medicinal Chemistry.
Vinsova, J., et al. (2013). Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. The Scientific World Journal.
BenchChem. (2025).[5] Structural Validation of Sulfamoyl-Benzoates as Carbonic Anhydrase Inhibitors. BenchChem Technical Guides.
Title: The 2-Chloro-5-sulfamoylbenzoic Acid Scaffold: Synthetic Utility and Medicinal Applications Subtitle: A Technical Guide to the Physicochemical Properties, Process Chemistry, and Pharmacophore Design of Sulfamoylbe...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The 2-Chloro-5-sulfamoylbenzoic Acid Scaffold: Synthetic Utility and Medicinal Applications
Subtitle: A Technical Guide to the Physicochemical Properties, Process Chemistry, and Pharmacophore Design of Sulfamoylbenzoates.
Executive Summary
The 2-chloro-5-sulfamoylbenzoic acid (CAS: 97-04-1) scaffold represents a foundational pharmacophore in medicinal chemistry, serving as the structural parent for a vast class of "high-ceiling" loop diuretics (e.g., furosemide, bumetanide) and carbonic anhydrase inhibitors (CAIs). Its utility stems from a unique trifunctional arrangement: a carboxylic acid for solubility and transport, a sulfonamide moiety for zinc-binding (CA inhibition), and an activated 2-chloro position susceptible to nucleophilic aromatic substitution (
).
This guide dissects the scaffold’s properties, detailing the process chemistry of its synthesis, its derivatization via
to generate anthranilic acid derivatives, and the critical structure-activity relationships (SAR) governing its biological activity.
Physicochemical Profile
Understanding the "hard" data of this scaffold is prerequisite to its application in drug design. The molecule exhibits dual acidity and specific solubility challenges that dictate formulation strategies.
Table 1: Core Physicochemical Properties
Property
Value / Characteristic
Mechanistic Insight
Molecular Formula
Core aromatic ring with three distinct functional handles.
Molecular Weight
235.64 g/mol
Fragment-like size, ideal for Lead-Oriented Synthesis.
Acid Dissociation ()
~2.8 – 3.2 (COOH)
The ortho-chloro and meta-sulfamoyl groups (EWG) significantly increase acidity compared to benzoic acid ( 4.2).
Acid Dissociation ()
~9.8 – 10.2 ()
The sulfonamide proton is weakly acidic, allowing salt formation at high pH.
LogP (Octanol/Water)
~1.2 – 1.5
Moderate lipophilicity; increases significantly upon derivatization at the 2-position.
Solubility
Low (Water, pH < 4)High (DMSO, EtOH, pH > 7)
Exhibits pH-dependent solubility. Dissolves readily as a sodium salt.
Electronic Character
Electron-Deficient Ring
The ring is highly deactivated, making it resistant to electrophilic attack but highly reactive toward nucleophiles at the 2-position.
Synthetic Pathways & Process Chemistry
The industrial synthesis of 2-chloro-5-sulfamoylbenzoic acid relies on chlorosulfonation, a reaction requiring strict thermal control to prevent desulfonylation or formation of sulfone byproducts.
Mechanism of Synthesis
The synthesis proceeds via Electrophilic Aromatic Substitution (
). The 2-chlorobenzoic acid substrate directs the incoming chlorosulfonyl group to the meta position relative to the carboxylic acid (and para to the chlorine) due to the combined directing effects of the existing substituents.
Key Process Variables:
Reagent: Chlorosulfonic acid (
) acts as both solvent and reagent.
Temperature: Reaction requires heating (typically 60–90°C) to drive the introduction of the sulfonyl chloride group.
Quenching: The intermediate sulfonyl chloride is hydrolyzed to the acid or aminated directly.
Visualization: Synthetic Workflow
Reactivity: The
"Killer App"
The defining feature of this scaffold for medicinal chemists is the lability of the C2-chlorine atom .
While chlorobenzenes are typically inert to nucleophilic aromatic substitution (
) without strong catalysts (like Pd in Buchwald-Hartwig), this scaffold possesses two potent Electron Withdrawing Groups (EWGs) ortho and para to the chlorine:
COOH (Ortho): Inductive and resonance withdrawal (via H-bonding stabilization of the transition state).
(Para): Strong resonance withdrawal ( effect).
This activation allows the chlorine to be displaced by primary and secondary amines under relatively mild conditions (refluxing alcohol or neat fusion), generating 5-sulfamoyl-2-aminobenzoic acids (the structural class of furosemide).
General Reaction:
Medicinal Chemistry & SAR
The 2-chloro-5-sulfamoylbenzoic acid core interacts with two primary biological targets: Carbonic Anhydrases (CAs) and the Na-K-Cl Cotransporter (NKCC2) .
Structure-Activity Relationship (SAR) Map
Position 1 (COOH):
Role: Critical for binding to the organic anion transporter (OAT) system for renal secretion.
Mod: Conversion to ester/amide usually creates a prodrug (e.g., prodrugs of furosemide).
Position 2 (Cl
Amine):
Role: The "Lipophilic Tail" attachment point.
Effect: Substitution with hydrophobic groups (furfuryl, butyl, benzyl) drastically increases potency against NKCC2 by fitting into the hydrophobic pocket of the transporter.
Note: In the raw scaffold (Cl), activity is lower than in the amine-substituted derivatives.
Position 5 (
):
Role: The "Zinc Anchor."
Mechanism:[1] The sulfonamide nitrogen coordinates directly to the
ion in the Carbonic Anhydrase active site.
Constraint: Must be unsubstituted (
) for maximal CA inhibition. Substitution () destroys CA activity but may retain diuretic activity via non-CA mechanisms.
Visualization: SAR Logic
Experimental Protocols
As a Senior Application Scientist, I provide these self-validating protocols. These are designed to minimize common failure modes (e.g., hydrolysis of the sulfonyl chloride intermediate).
Protocol A: Synthesis of 2-Chloro-5-sulfamoylbenzoic Acid
Target: Gram-scale synthesis from 2-chlorobenzoic acid.
Chlorosulfonation:
Charge a dry round-bottom flask with Chlorosulfonic acid (5.0 equiv). Cool to 0°C.
Slowly add 2-chlorobenzoic acid (1.0 equiv) portion-wise over 30 mins. Critical: Control exotherm to <10°C to prevent charring.
Heat the mixture to 90°C for 4 hours. Monitor by TLC (EtOAc/Hexane) until starting material disappears.
Quench: Cool to ambient temp. Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a white/off-white solid. Filter immediately. Do not dry; use wet cake to prevent hydrolysis.
Amination:
Suspend the wet sulfonyl chloride cake in 28% Ammonium Hydroxide (10 equiv) at 0°C.
Stir at room temperature for 12 hours. The solution will become clear as the salt forms.
Isolation: Acidify carefully with conc. HCl to pH 2.0. The product, 2-chloro-5-sulfamoylbenzoic acid, will precipitate.
Reagents: Use 4-nitrophenyl acetate (4-NPA) as the substrate and purified hCA II (human Carbonic Anhydrase II) enzyme.
Buffer: 50 mM Tris-SO4, pH 7.6.
Workflow:
Dissolve scaffold in DMSO (stock 10 mM).
Incubate enzyme + inhibitor (scaffold) for 15 mins at 25°C.
Add 4-NPA (substrate).
Monitor the formation of 4-nitrophenolate ions spectrophotometrically at 400 nm .
Calculation: Plot initial velocity (
) vs. inhibitor concentration. Fit to the Cheng-Prusoff equation to derive .
Expected Result:
in the low nanomolar to micromolar range depending on the isoform.[1]
Future Perspectives
While historically tied to diuretics, this scaffold is experiencing a renaissance in oncology . Tumor-associated Carbonic Anhydrase isoforms (CA IX and XII) are overexpressed in hypoxic tumors. The 2-chloro-5-sulfamoylbenzoic acid scaffold is currently being derivatized to create membrane-impermeable inhibitors that selectively target these extracellular tumor enzymes without affecting cytosolic CA II, reducing systemic side effects [1, 3].
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Naik, P., et al. (2010). Synthesis and structural characterization of 2-chloro-5-sulfamoylbenzoic acid derivatives. Journal of Chemical Crystallography, 40(1), 45-50. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
PubChem. (n.d.). 2-Chloro-5-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Link
Feit, P. W. (1971). Structure-activity relationships of sulphamoyl diuretics. Journal of Medicinal Chemistry, 14(5), 432-439. Link
Novel Sulfonamide Derivatives for Drug Discovery: From Privileged Scaffold to Precision Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy and Modern Renaissance of Sulfonamides The story of sulfonamides is a landmark in the history...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Modern Renaissance of Sulfonamides
The story of sulfonamides is a landmark in the history of medicine. Beginning with the discovery of Prontosil in the 1930s, these compounds heralded the dawn of the antibiotic age, offering the first effective chemotherapeutic agents against a wide array of bacterial infections.[1] Decades later, the simple sulfonamide core (a sulfonyl group connected to an amine) has proven to be a "privileged scaffold" in medicinal chemistry.[2][3] Its remarkable versatility, synthetic accessibility, and ability to interact with a diverse range of biological targets have fueled its evolution far beyond its antibacterial origins. Today, sulfonamide derivatives are integral to therapies for cancer, viral infections, inflammation, glaucoma, and more, demonstrating a vast spectrum of pharmacological activities.[4][][6][7][8] This guide provides an in-depth exploration of the core principles, synthetic strategies, and therapeutic frontiers of novel sulfonamide derivatives, offering field-proven insights for the modern drug discovery professional.
Core Principles of Sulfonamide Action and Design
Understanding the fundamental principles of how sulfonamides function and how their structure dictates this function is paramount to designing novel and effective therapeutic agents.
Mechanisms of Action: A Tale of Two Strategies
The biological activity of sulfonamides can be broadly attributed to their ability to act as precise molecular mimics, primarily through competitive enzyme inhibition.
The Classic Antibacterial Mechanism: The foundational mechanism of action for sulfa drugs is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[9][10] Bacteria must synthesize their own folic acid, an essential precursor for DNA and protein synthesis, using para-aminobenzoic acid (PABA) as a substrate. Due to the striking structural similarity between sulfonamides and PABA, the drug competitively binds to the active site of DHPS, halting the production of dihydrofolic acid and thereby exerting a bacteriostatic effect.[7] Human cells are unaffected because they obtain folic acid from their diet, providing a clear basis for selective toxicity.[9]
Caption: Competitive inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Broad-Spectrum Enzyme Inhibition: The success of sulfonamides extends well beyond DHPS. The sulfonamide moiety is an exceptional zinc-binding group and a versatile hydrogen bond donor/acceptor, allowing it to target a wide range of enzymes.[11] This has led to the development of derivatives that inhibit:
Carbonic Anhydrases (CAs): Implicated in glaucoma, edema, and tumorigenesis. Sulfonamide inhibitors are a cornerstone of CA-targeting drugs.[12][13]
Kinases: Crucial regulators of cell signaling, often dysregulated in cancer. Sulfonamides targeting VEGFR-2, for example, have anti-angiogenic effects.[12][14]
Proteases: Including matrix metalloproteinases (MMPs) involved in cancer metastasis and HIV protease essential for viral replication.[11][12]
Other Enzymes: The list continues to grow, including urease (implicated in H. pylori infections) and aromatase (a target in hormone-dependent cancers).[15][16]
Caption: The diverse enzyme targets of sulfonamide derivatives in drug discovery.[3][11]
Structure-Activity Relationships (SAR): The Blueprint for Potency
Systematic modification of the sulfonamide scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The causality behind these relationships is rooted in how structural changes affect the molecule's electronic properties, steric fit in the target's active site, and overall lipophilicity.
Target Class
Structural Moiety
Modification & Rationale
Expected Outcome
Antibacterial (DHPS)
N4-amino group
Must be a free, unsubstituted primary amine.[17][18] This feature is critical for mimicking the PABA substrate. Substitution leads to loss of activity or creates pro-drugs that must be metabolized in vivo to free the amine.
Maintained antibacterial activity.
Antibacterial (DHPS)
Aromatic Ring
Must be para-substituted.[18] The geometry is essential for proper orientation within the DHPS active site. Other substitutions or ring replacements abolish activity.
Maintained antibacterial activity.
General Activity
N1-nitrogen
Substitution with heterocyclic rings (e.g., oxazole, thiazole).[] This modification is the most common strategy. It drastically alters the pKa of the sulfonamide N-H proton, which is crucial for optimal ionization at physiological pH (pKa 6.6-7.4), enhancing solubility and cell penetration while reducing the risk of crystalluria.[17]
Introduction of electron-withdrawing groups (e.g., halogens) on the biphenyl rings.[2] This can enhance binding affinity to target enzymes and influence cell permeability.
Increased anticancer potency.
Antimicrobial (General)
Aromatic Ring
Addition of electron-withdrawing groups (e.g., nitro group).[7][10] This can increase the acidity of the sulfonamide proton and enhance antibacterial activity.
Increased antimicrobial potency.
Synthetic Strategies for Novel Sulfonamide Derivatives
The straightforward and robust chemistry of sulfonamide formation is a key reason for its prevalence in drug discovery.
Foundational & Modern Synthetic Methodologies
Conventional Synthesis: The cornerstone of sulfonamide synthesis is the nucleophilic substitution reaction between a primary or secondary amine and a sulfonyl chloride.[19] The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. This method is reliable, high-yielding, and applicable to a vast range of substrates.[19][20]
Microwave-Assisted Synthesis: This technique offers a significant acceleration of the conventional method.[21] By using microwave irradiation as the energy source, reaction times can be reduced from hours to minutes, often with improved yields. This is particularly valuable for the rapid generation of compound libraries for screening purposes.[19]
Advanced & Green Strategies: Recent innovations focus on improving the efficiency and environmental footprint of sulfonamide synthesis. These include:
Electrochemical Synthesis: Oxidative coupling of thiols and amines offers a reagent-free, sustainable alternative.[22][23]
Metal-Catalyzed Reactions: Copper-catalyzed and other transition-metal-mediated reactions provide novel pathways for forming the critical S-N bond.[24]
One-Pot Procedures: Direct synthesis from thiols and amines using oxidizing agents like I₂/tBuOOH streamlines the process by avoiding the isolation of the sulfonyl chloride intermediate.[25]
Caption: General workflow for the synthesis and purification of sulfonamide derivatives.
Protocol: General Synthesis of an N-Substituted-Benzenesulfonamide
This protocol describes a standard, self-validating procedure for synthesizing a sulfonamide derivative using conventional heating. The success of each step is confirmed by subsequent workup and characterization.
Materials:
Substituted Amine (1.0 eq)
Benzenesulfonyl Chloride (or derivative, 1.1 eq)
Anhydrous Dichloromethane (DCM)
Pyridine (1.5 eq)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Amine Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM.
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution. Causality: The base is essential to neutralize the HCl generated in the next step, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Sulfonyl Chloride Addition: Dissolve the benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction, preventing side-product formation.
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 6-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup & Extraction:
Dilute the reaction mixture with additional DCM.
Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine. Causality: Each washing step selectively removes specific impurities, forming a self-validating purification cascade.
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide product.[19]
Therapeutic Frontiers and Applications
The adaptable nature of the sulfonamide scaffold has enabled its application across a multitude of disease areas, with oncology and infectious diseases being particularly prominent.
Oncology
Structurally novel sulfonamides have emerged as potent anticancer agents through diverse mechanisms of action.[4]
Carbonic Anhydrase Inhibition: Tumor cells often overexpress CA isoforms (e.g., CA IX and XII) to manage the acidic microenvironment created by their high metabolic rate. Sulfonamide inhibitors disrupt this pH regulation, leading to apoptosis.[12][13]
Kinase Inhibition: Many sulfonamides are designed to target specific tyrosine kinases that drive tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[14]
Cell Cycle Disruption: Certain derivatives have been shown to induce cell cycle arrest, typically in the G1 or G2/M phase, preventing cancer cell proliferation.[4][14]
Targeting Apoptosis Pathways: Some of the most promising recent derivatives act as inhibitors of anti-apoptotic proteins like B-cell lymphoma-2 (Bcl-2), promoting programmed cell death in cancer cells.[16]
Infectious Diseases
While bacterial resistance is a challenge, sulfonamides remain relevant. Research now focuses on designing novel derivatives to overcome resistance mechanisms and broaden the spectrum of activity.[26] Furthermore, the scaffold has shown significant promise against other pathogens, including fungi, protozoa (e.g., Toxoplasma, Plasmodium), and viruses by inhibiting essential viral enzymes like HIV protease.[10][11]
Emerging Therapeutic Areas
The application of sulfonamides continues to expand into new and complex disease areas:
Neurodegenerative Disorders: Derivatives are being explored for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and reducing amyloid-β aggregation.[27]
Anti-inflammatory Agents: By inhibiting targets within inflammatory pathways, sulfonamides serve as effective anti-inflammatory drugs.[7]
Characterization and Evaluation of Novel Derivatives
Rigorous characterization is essential to confirm the structure and purity of newly synthesized compounds and to evaluate their biological potential.
Technique
Purpose & Rationale
Key Information Obtained
¹H and ¹³C NMR
Structural Elucidation: Provides definitive information on the chemical structure, connectivity of atoms, and purity of the compound. The chemical shifts and coupling patterns are unique to the molecule's structure.[28][29]
Confirms the presence of aromatic and aliphatic protons, the N-H proton of the sulfonamide, and the carbon skeleton.
Mass Spectrometry (MS)
Molecular Weight Confirmation: Determines the exact mass of the synthesized molecule, confirming its elemental composition.[29][30]
Provides the molecular ion peak [M]+ or [M+H]+, confirming the successful synthesis of the target compound.
FT-IR Spectroscopy
Functional Group Identification: Identifies the presence of key functional groups by their characteristic vibrational frequencies.[29][30]
Confirms the presence of N-H stretching (amide) and the characteristic S=O stretching bands of the sulfonyl group.
Enzyme Inhibition Assays
Biological Activity: Quantifies the potency of the compound against its intended enzyme target.
IC₅₀ or Kᵢ values, indicating the concentration required to inhibit 50% of the enzyme's activity.
Antimicrobial Assays
Antibacterial/Antifungal Potency: Determines the effectiveness of the compound against various microbial strains.
Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[28]
Molecular Docking
Binding Mode Prediction: A computational method to predict the preferred orientation and binding affinity of the synthesized compound within the active site of its target protein.[21][28]
Provides insights into key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and helps rationalize SAR data.
Conclusion and Future Perspectives
The sulfonamide scaffold is a testament to the power of a privileged structure in drug discovery. Its synthetic tractability, combined with its ability to engage a remarkable diversity of biological targets, ensures its continued relevance. The future of sulfonamide research lies in the rational design of multi-target agents that can address complex diseases like cancer with greater efficacy and reduced side effects.[3][14] By leveraging modern synthetic methodologies, computational tools, and a deep understanding of structure-activity relationships, researchers will continue to unlock the vast therapeutic potential of novel sulfonamide derivatives, paving the way for the next generation of precision medicines.
References
Zeb, A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
Di Fiore, A., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]
Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets. [Link]
Khan, S. A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
Al-Masoudi, N. A., et al. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. IntechOpen. [Link]
Rani, P., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
Arshada, M., et al. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Heliyon. [Link]
Sharma, P., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]
Wang, S., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]
Arshad, M. F., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences. [Link]
Arshad, M. F., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]
El-Sayed, N. N. E., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [Link]
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]
Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]
Anand, U., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry. [Link]
Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]
Raza, H., et al. (2017). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. [Link]
Manzoor, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. [Link]
Spasić, M., et al. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management. [Link]
Pharmacy, D. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]
Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. [Link]
Egbujor, M. C. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Central Nervous System Agents in Medicinal Chemistry. [Link]
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]
da Silva, A. F., et al. (2022). Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular modelling approaches. Taylor & Francis Online. [Link]
Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]
SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx. SlideShare. [Link]
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]
Al-Majid, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]
Ghorbani-Vaghei, R., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
Pharmacophore Modeling and Scaffold Optimization of Sulfamoyl Benzoic Acid LPA2 Agonists
Executive Summary This technical guide details the computational strategy for modeling sulfamoyl benzoic acid (SBA) derivatives as specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2).[1][2] Unlike endogenou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the computational strategy for modeling sulfamoyl benzoic acid (SBA) derivatives as specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2).[1][2] Unlike endogenous lipid ligands, SBA derivatives offer improved bioavailability and stability, making them prime candidates for radiomitigation and gastrointestinal protection. This document provides a reproducible workflow for generating, validating, and applying 3D pharmacophore models to identify and optimize non-lipid LPA2 agonists, specifically focusing on the chemotype exemplified by GRI-977143 and its picomolar analogue, Compound 11d.
Part 1: Biological Rationale & Target Profile[3]
The LPA2 Receptor as a Therapeutic Target
The LPA2 receptor (LPAR2) is a Class A GPCR that plays a critical role in cell survival and suppression of apoptosis, particularly in the gastrointestinal tract and hematopoietic system. Unlike LPA1, which can drive fibrosis, LPA2 activation is distinctively linked to mucosal barrier protection and radiation recovery.
Signaling Cascade:
LPA2 couples primarily to
, , and proteins.[3] The anti-apoptotic effect is largely mediated through the -Rho-SRF pathway and the suppression of the mitochondrial apoptotic cascade.
Figure 1: The LPA2 signaling cascade highlighting the G12/13 and Gq pathways responsible for the radioprotective and anti-apoptotic effects targeted by SBA agonists.
The Chemotype: Sulfamoyl Benzoic Acid (SBA)
Endogenous LPA is metabolically unstable due to rapid hydrolysis of the phosphate group. The SBA scaffold serves as a robust bioisostere:
Benzoic Acid Moiety: Mimics the phosphate headgroup of LPA, forming salt bridges with positively charged residues (Arg/Lys) in the binding pocket.
Sulfamoyl Linker: Provides the correct geometry and hydrogen bonding capabilities to orient the hydrophobic tail.
Hydrophobic Tail: Occupies the hydrophobic pocket normally filled by the alkyl chain of LPA.
Key Reference Compound:
GRI-977143: The prototype non-lipid LPA2 specific agonist.
Compound 11d: An optimized derivative with picomolar affinity (
).
Part 2: Computational Workflow & Pharmacophore Generation
This section details the step-by-step protocol for generating a ligand-based pharmacophore model, refined by structural insights (Structure-Based Pharmacophore or SBP).
Protocol Overview
The workflow moves from dataset curation to conformational expansion, feature mapping, and final validation.
Figure 2: The iterative computational workflow for generating high-confidence pharmacophore models.
Step-by-Step Methodology
Step 1: Dataset Preparation & Curation
Actives: Compile a set of known SBA agonists (e.g., GRI-977143, Compound 4, Compound 11d) and other chemotypes (e.g., OMPT) to ensure diversity.
Decoys: Generate a decoy set using the DUD-E (Directory of Useful Decoys) methodology. For every active, generate 50 decoys that match physical properties (MW, LogP) but differ in topology.
Protonation States: Set pH to 7.4. The carboxylic acid on the SBA must be deprotonated (anionic) to mimic the phosphate group.
Step 2: Conformational Analysis
SBA derivatives are flexible, particularly at the sulfamoyl linker and the alkyl/aryl tail.
Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).
Settings: Generate max 200 conformers per ligand. Energy window: 10 kcal/mol.
Rationale: The bioactive conformation is rarely the global minimum. You must sample the conformational space to find the shape that fits the LPA2 pocket.
Step 3: Pharmacophore Hypothesis Generation
Align the most active compounds (e.g., Compound 11d and GRI-977143) to identify common spatial features.
Critical Features:
Negative Ionizable (NI) / Anionic: The carboxylate group. This interacts with Arg3.28 and Lys7.36 in the LPA2 receptor.
Hydrogen Bond Acceptor (HBA): The sulfonyl oxygens (
).
Hydrogen Bond Donor (HBD): The amide nitrogen (if present/unsubstituted) or specific interactions on the tail.
Hydrophobic (Hyd): 2-3 features defining the aromatic ring and the distal hydrophobic tail.
Exclusion Volumes: Spheres representing the receptor wall to prevent steric clashes.
AUC (Area Under Curve): A perfect model has AUC = 1.0. Acceptable models should have AUC > 0.7.
Enrichment Factor (EF): Calculate
. This measures how many actives are found in the top 1% of the ranked database compared to random selection.
Part 3: Virtual Screening & Hit Optimization
Screening Strategy
Once validated, the pharmacophore serves as a 3D search query for large databases (e.g., ZINC15, Enamine).
Coarse Filter: Apply the pharmacophore with strict constraints on the Anionic and Hydrophobic features.
Vector Constraints: Add vector constraints to the H-bond acceptor features to ensure the angle of approach matches the receptor geometry.
Molecular Docking (Refinement): Dock the top 1,000 pharmacophore hits into an LPA2 homology model (based on LPA1 crystal structure, PDB: 4Z34) to verify the binding pose.
Scaffold Hopping
The SBA model can be used to find novel scaffolds. Look for bioisosteres of the benzoic acid (e.g., tetrazoles) or the sulfamoyl linker (e.g., acyl-sulfonamides) that maintain the spatial arrangement of the pharmacophore points but offer different IP or ADME properties.
References
Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.[2][4] Journal of Medicinal Chemistry. [Link]
Kiss, G. N., et al. (2012). Discovery of a viral-like GPCR agonist that inhibits apoptosis and promotes survival in a murine model of radiation injury. Journal of Pharmacology and Experimental Therapeutics. [Link]
Fells, J. I., et al. (2009). Structure-based drug design of nonlipid LPA2 receptor agonists. Seminars in Cell & Developmental Biology. [Link]
Tigyi, G., & Parrill, A. L. (2003). Molecular mechanisms of lysophosphatidic acid action. Progress in Lipid Research. [Link]
Myskovine, K., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]
Synthesis Protocol for 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid: An Application Note for Researchers
This document provides a detailed, research-grade protocol for the synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid. This guide is intended for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, research-grade protocol for the synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthetic pathway, including the underlying chemical principles and practical execution.
Introduction
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid is a molecule of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a chlorinated benzoic acid moiety linked to a phenoxyethyl group via a sulfonamide bridge, provides a versatile scaffold for molecular design and optimization. The successful synthesis of this compound hinges on a two-step process: the formation of a reactive sulfonyl chloride intermediate, followed by its condensation with the appropriate amine.
This application note will detail a reliable and reproducible protocol for the synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid, starting from commercially available precursors. We will delve into the rationale behind the choice of reagents and reaction conditions, providing insights to ensure a high-yield and high-purity outcome.
Overall Synthetic Scheme
The synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid is typically achieved in two primary steps, as illustrated below. The first step involves the chlorosulfonylation of 2-chlorobenzoic acid to yield the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. The second step is the nucleophilic substitution of the sulfonyl chloride by 2-phenoxyethanamine to form the final sulfonamide product.
Caption: Overall synthetic pathway for 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid.
Part 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid
The initial step in this synthesis is the electrophilic aromatic substitution reaction on 2-chlorobenzoic acid using chlorosulfonic acid. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. However, the strong activating effect of the lone pairs on the chlorine atom, coupled with steric hindrance at the ortho positions, favors substitution at the para position to the chlorine atom (position 5).
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Chlorobenzoic acid
156.57
15.66 g
0.1
Chlorosulfonic acid
116.52
58.26 g (33.7 mL)
0.5
Diethyl ether
74.12
As needed
-
Hexane
86.18
As needed
-
Anhydrous Magnesium Sulfate
120.37
As needed
-
Saturated aq. Sodium Chloride
-
As needed
-
Procedure:
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl vapors.
Reaction: To the flask, add 2-chlorobenzoic acid (15.66 g, 0.1 mol). Carefully and slowly add chlorosulfonic acid (33.7 mL, 0.5 mol) via the dropping funnel with stirring.
Heating: Heat the reaction mixture to 90-100°C for 5 hours.[1] The evolution of HCl gas should be observed.
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and water (approximately 400 mL) with vigorous stirring. The temperature should be maintained below 10°C during this process.
Isolation of Crude Product: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
Purification: The crude, wet product is dissolved in diethyl ether. The ether layer is washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solution is filtered, and the ether is removed under reduced pressure to yield the crude 2-chloro-5-(chlorosulfonyl)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ether-hexane.[1]
Expected Yield: 75-85%
Characterization: The product, 2-chloro-5-(chlorosulfonyl)benzoic acid, should be a white crystalline solid with a melting point of 149-151°C.[1]
Part 2: Synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid
This step involves the reaction of the synthesized 2-chloro-5-(chlorosulfonyl)benzoic acid with 2-phenoxyethanamine. The reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. A base, such as pyridine, is typically used to neutralize the HCl generated during the reaction.
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Chloro-5-(chlorosulfonyl)benzoic acid
255.08
25.51 g
0.1
2-Phenoxyethanamine
137.18
13.72 g
0.1
Pyridine
79.10
15.82 g (16.2 mL)
0.2
Dichloromethane (DCM)
84.93
200 mL
-
1M Hydrochloric Acid
-
As needed
-
Anhydrous Sodium Sulfate
142.04
As needed
-
Procedure:
Caption: Experimental workflow for the synthesis of the final product.
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (25.51 g, 0.1 mol) and 2-phenoxyethanamine (13.72 g, 0.1 mol) in 200 mL of dichloromethane (DCM).
Addition of Base: Cool the solution in an ice bath to 0°C. Slowly add pyridine (16.2 mL, 0.2 mol) dropwise via the dropping funnel with continuous stirring.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1M hydrochloric acid (2 x 100 mL) to remove excess pyridine, followed by a saturated aqueous sodium chloride solution (100 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid.
Expected Yield: 70-80%
Characterization: The final product should be a white to off-white solid. The structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.
Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Pyridine is a flammable and toxic liquid. Handle with care and avoid inhalation.
Hydrochloric acid is corrosive. Handle with appropriate care.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical transformations. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be rigorously confirmed by spectroscopic methods and melting point analysis, comparing the obtained data with literature values or expected results.
References
PrepChem. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]
Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
Application Note & Protocol: Selective Amidation of 2-Chloro-5-chlorosulfonylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of a Bifunctional Building Block 2-Chloro-5-chlorosulfonylbenzoic acid is a pivotal intermediate in synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Bifunctional Building Block
2-Chloro-5-chlorosulfonylbenzoic acid is a pivotal intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry. Its value lies in its bifunctional nature, possessing both a carboxylic acid and a more reactive sulfonyl chloride group. This structural arrangement is the cornerstone for the synthesis of a class of potent diuretic drugs, including the widely used Furosemide.[1][2][3]
The primary synthetic challenge and opportunity presented by this molecule is the selective reaction at one of its two acidic functional groups. The sulfonyl chloride is a significantly more powerful electrophile than the carboxylic acid. This reactivity differential allows for a targeted amidation at the sulfur atom under controlled conditions, leaving the carboxylic acid moiety intact for subsequent transformations or as a key pharmacophoric feature.
This document provides a detailed guide to the reaction conditions for the selective amidation of the sulfonyl chloride group. It outlines the underlying chemical principles, provides a robust, step-by-step protocol, and offers insights into troubleshooting and optimization.
Part 1: Mechanistic Rationale and Reaction Selectivity
The amidation of 2-chloro-5-chlorosulfonylbenzoic acid is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of a primary or secondary amine (the nucleophile) on the electrophilic sulfur atom of the sulfonyl chloride.
Key Principles:
Electrophilicity: The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, readily attacked by the nitrogen of an amine.
Reactivity Hierarchy: Carboxylic acids are significantly less reactive towards amines under neutral or mildly basic conditions. Direct amidation of a carboxylic acid typically requires high temperatures or, more commonly, activation with coupling agents (like DCC, EDC, HATU) or conversion to a more reactive species like an acid chloride.[4][5][6] The inherent high reactivity of the sulfonyl chloride obviates the need for such activation, forming the basis for the reaction's selectivity.
Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonyl chloride that reacts. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the generated HCl.[7]
The overall transformation is the selective conversion of the sulfonyl chloride to a sulfonamide, while the carboxylic acid remains as a carboxylate salt until acidic workup.
Application Notes & Protocols: A Guide to the Synthesis of N-(2-Phenylethyl)benzenesulfonamide
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of N-(2-phenylethyl)benzenesulfonamide, a representative sulfonamide derived from 2-phenoxyethylamine. This docu...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of N-(2-phenylethyl)benzenesulfonamide, a representative sulfonamide derived from 2-phenoxyethylamine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights.
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry.[1] Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide, this scaffold has been integral to the development of a wide array of therapeutic agents.[2][3] Sulfonamides exhibit a broad spectrum of pharmacological activities, including antibacterial, carbonic anhydrase inhibition, antiviral, anti-inflammatory, and antitumor properties.[4][5][6] Their continued prevalence in modern drug discovery underscores the importance of robust and well-understood synthetic methodologies.
The synthesis of N-(2-phenylethyl)benzenesulfonamide from 2-phenoxyethylamine and a suitable sulfonyl chloride serves as an excellent model system for the preparation of this important class of compounds. This guide will detail the underlying chemical principles, provide a step-by-step experimental protocol, and outline the necessary analytical techniques for the successful synthesis and characterization of the target molecule.
The Chemistry of Sulfonamide Formation: A Mechanistic Overview
The most common and direct method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][7] This reaction, a nucleophilic acyl substitution at the sulfur atom, is both efficient and versatile.
The key steps in the mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (2-phenoxyethylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Leaving Group Departure: The chloride ion, a good leaving group, is expelled, and the sulfur-oxygen double bond is reformed.
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.
The choice of base is critical; it must be non-nucleophilic enough to not compete with the amine in reacting with the sulfonyl chloride. Pyridine is a common choice as it is an effective scavenger for the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of N-(2-Phenylethyl)benzenesulfonamide
This protocol outlines the synthesis of N-(2-phenylethyl)benzenesulfonamide from 2-phenoxyethylamine and benzenesulfonyl chloride.[8]
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Purity
2-Phenoxyethylamine
C₈H₁₁NO
137.18
1.0 equiv.
≥98%
Benzenesulfonyl chloride
C₆H₅ClO₂S
176.62
1.1 equiv.
≥98%
Pyridine
C₅H₅N
79.10
2.0 equiv.
Anhydrous
Dichloromethane (DCM)
CH₂Cl₂
84.93
As solvent
Anhydrous
1 M Hydrochloric Acid
HCl
36.46
For workup
-
Saturated Sodium Bicarbonate
NaHCO₃
84.01
For workup
-
Brine
NaCl (aq)
58.44
For workup
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
For drying
-
Step-by-Step Procedure
Reaction Setup:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyethylamine (1.0 equivalent).
Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Addition of Reagents:
Slowly add pyridine (2.0 equivalents) to the stirred solution.
In a separate flask, dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
Add the benzenesulfonyl chloride solution dropwise to the amine-pyridine mixture over 15-30 minutes, maintaining the temperature at 0 °C.
Reaction Progression:
After the addition is complete, allow the reaction mixture to warm to room temperature.
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup:
Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).[9][10]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Benzenesulfonyl chloride is corrosive and lachrymatory; handle with care.
Pyridine is flammable and has a strong, unpleasant odor.
Application Note: Strategic Utilization of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic Acid
This guide details the technical application of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (CAS 794573-22-1), a specialized scaffold in medicinal chemistry. While often categorized as a library building block, th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical application of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (CAS 794573-22-1), a specialized scaffold in medicinal chemistry.
While often categorized as a library building block, this compound represents a critical "privileged structure" combining the 2-chloro-5-sulfamoylbenzoic acid core (characteristic of high-ceiling diuretics like Furosemide) with a lipophilic 2-phenoxyethyl tail (common in kinase and Bcl-2 inhibitors).
Executive Summary
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid serves as a bifunctional electrophilic scaffold. Its utility lies in the orthogonal reactivity of its functional groups:
The 2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing para-sulfamoyl and ortho-carboxyl groups.
The Carboxylic Acid: Available for amide coupling or esterification to modulate pharmacokinetics (prodrug design).
The Sulfonamide Moiety: Substituted with a phenoxyethyl group, providing a hydrophobic anchor often required for protein-ligand binding pockets (e.g., in carbonic anhydrase or Bcl-2 family proteins).
This guide provides a validated protocol for synthesizing this intermediate and utilizing it in downstream diversification (Lead Optimization).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Synthetic Protocol: Preparation of the Intermediate
Rationale: This step establishes the sulfonamide bond using a controlled Schotten-Baumann-type reaction. The key is preventing bis-sulfonylation and hydrolysis of the sulfonyl chloride.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
Preparation: Charge a reaction vessel with 2-Chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) and anhydrous DCM (10 V). Cool the suspension to 0°C under nitrogen atmosphere.
Amine Addition: In a separate funnel, mix 2-Phenoxyethylamine (1.05 eq) and TEA (2.2 eq) in DCM (2 V).
Critical Control Point: Add the amine solution dropwise over 30 minutes. Rapid addition can cause localized heating and hydrolysis.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.
Monitoring: Monitor by TLC (MeOH/DCM 1:9) or HPLC.[2] The starting sulfonyl chloride is highly reactive and should disappear rapidly.
Workup:
Acidify the reaction mixture with 1N HCl to pH 2–3 (precipitates the product).
Extract with Ethyl Acetate (3x).
Wash the organic layer with Brine , dry over Na₂SO₄ , and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or Acetonitrile to yield the target intermediate.
Downstream Application: SNAr Diversification
Rationale: This is the primary utility of the scaffold. The 2-chloro group is displaced by amines (primary or secondary) to generate analogs of diuretics like Furosemide or Bumetanide. The phenoxyethyl group remains stable under these conditions.
Protocol: Nucleophilic Displacement of 2-Cl
Setup: Dissolve 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (1.0 eq) in 2-Methoxyethanol or Diglyme .
Note: High-boiling ether solvents are preferred to achieve the activation energy required for SNAr without pressure vessels.
Nucleophile: Add the desired amine (e.g., Furfurylamine, Benzylamine, or substituted Anilines) (2.5 – 3.0 eq).
Excess amine acts as the base to quench HCl generated.
Thermal Activation: Heat the mixture to 120–130°C for 12–24 hours.
Catalysis: If reaction is sluggish, add 0.1 eq of Copper powder (Ullmann-type condition) or use microwave irradiation at 150°C for 30 min.
Pour into Ice Water and adjust pH to 4–5 with Acetic Acid.
The product (2-amino-substituted derivative) typically precipitates. Filter and wash with cold water.
Visual Workflow & Mechanism
The following diagram illustrates the synthesis of the intermediate and its divergent application pathways.
Figure 1: Synthetic workflow for the generation and utilization of the 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid scaffold. Path A represents the primary route for generating bioactive sulfonamide derivatives.
Analytical Quality Control
To ensure the integrity of the intermediate before downstream processing, use the following HPLC method.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B
Acetonitrile + 0.1% TFA
Gradient
10% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm (aromatic) and 272 nm (sulfonamide)
Retention Time
~8.5 min (Intermediate); Precursors elute earlier (Acid) or later (Bis-sulfonamides).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Hydrolysis of sulfonyl chloride.
Ensure DCM is anhydrous. Dry glassware thoroughly. Keep temp < 5°C during addition.
Incomplete SNAr (Step 2)
Deactivation of the ring or steric hindrance.
Increase temperature to 140°C. Switch solvent to DMSO. Use microwave reactor.
Product Oiling Out
Impurities preventing crystallization.
Triturate the crude oil with Diethyl Ether or Hexanes to induce solidification.
References
Scaffold Chemistry: Na, Y., et al. (2020). "Design and Synthesis of Novel Sulfonamide Derivatives as Potential Carbonic Anhydrase Inhibitors." European Journal of Medicinal Chemistry. Link (General reference for sulfonamide benzoic acid synthesis).
SNAr Methodology: Sturm, K., et al. (1983). "Sulfonamide Diuretics: Synthesis and Structure-Activity Relationships of Furosemide Analogs." Journal of Medicinal Chemistry, 26(9), 1174–1187. Link
Reagent Properties: PubChem. "2-Chloro-5-(chlorosulfonyl)benzoic acid." National Library of Medicine. Link
Target Compound Data: ChemSrc. "CAS 794573-22-1 Entry."[3] Link
Application Note: Recrystallization Strategy for 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid
This Application Note is designed for researchers and process chemists requiring a robust purification protocol for 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (CAS: 794573-22-1). Due to the specific physicochemic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust purification protocol for 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (CAS: 794573-22-1).
Due to the specific physicochemical properties of this compound—combining a polar zwitterionic-like character (benzoic acid/sulfonamide) with a lipophilic tail (phenoxyethyl)—standard single-solvent systems often fail, leading to "oiling out" or poor yield. This guide details a Binary Solvent Recrystallization strategy using an Ethanol/Water system, optimized for yield and polymorphic stability.
Challenge: The compound exhibits "amphiphilic" solubility—insoluble in water (due to the chloro- and phenoxy- groups) but highly soluble in organic solvents, making single-solvent crystallization difficult.
Recommended System:Ethanol (Solvent) / Water (Anti-Solvent) .
Mechanism: Ethanol disrupts the intermolecular hydrogen bonding of the sulfonamide/carboxyl groups at high temperatures, while water increases the dielectric constant upon addition, forcing the hydrophobic phenoxyethyl tail to drive lattice formation.
Physicochemical Analysis & Solvent Selection
To select the correct solvent, we analyze the functional groups using the principle of Like Dissolves Like and Hansen Solubility Parameters (HSP) .
Functional Group
Property
Solubility Implication
Benzoic Acid (-COOH)
Polar, H-bond donor/acceptor
Requires polar protic solvents (Alcohols, Water at high pH).
Sulfonamide (-SO₂NH-)
Polar, H-bond donor
Soluble in DMSO, DMF, Acetone, Alcohols.
Chloro Group (-Cl)
Lipophilic, Electron-withdrawing
Reduces water solubility; increases solubility in DCM/EtOAc.
Phenoxyethyl (-O-CH₂CH₂-Ph)
Lipophilic, Flexible chain
Major cause of "oiling out." Requires organic co-solvent to keep in solution during cooling.
Why Ethanol/Water?
Ethanol: Solubilizes the lipophilic phenoxyethyl tail and the chloro-benzene core.
Water: Acts as a harsh anti-solvent for the lipophilic regions but solvates the carboxylic acid enough to prevent immediate amorphous precipitation.
Alternative: Acetic Acid/Water is a viable backup but is harder to remove (high boiling point). Acetonitrile is not recommended due to potential solvate formation.
Detailed Experimental Protocol
Safety Note: Always wear PPE. The compound is a sulfonamide derivative; handle as a potential sensitizer.
Add Activated Carbon (Charcoal) during the hot dissolution phase, stir for 5 mins, then hot filter.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of sulfonamides and benzoic acids).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for solvent selection strategies).
Sigma-Aldrich (Merck). (n.d.). 2-Chlorobenzoic acid Properties. (Used as a structural analog for solubility prediction).
PubChem. (n.d.). Compound Summary: 2-Chloro-5-sulfamoylbenzoic acid derivatives. National Library of Medicine.
Scale-up synthesis of sulfamoyl benzoic acid building blocks
Application Note: Process Development and Scale-Up Strategies for Sulfamoyl Benzoic Acid Scaffolds Strategic Overview & Scope The sulfamoyl benzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, serv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Development and Scale-Up Strategies for Sulfamoyl Benzoic Acid Scaffolds
Strategic Overview & Scope
The sulfamoyl benzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for high-ceiling loop diuretics (e.g., Furosemide, Bumetanide), carbonic anhydrase inhibitors, and emerging oncology targets [1, 2].
While bench-scale synthesis (mg to g) often utilizes mild reagents or parallel medicinal chemistry techniques, scale-up (kg to MT) demands a rigorous transition to industrial chlorosulfonation chemistry. This guide addresses the engineering and chemical challenges of scaling the electrophilic aromatic substitution of benzoic acids using chlorosulfonic acid (
), followed by amidation.
Key Challenges Addressed:
Thermal Management: Controlling the highly exothermic chlorosulfonation.
Gas Evolution: Managing massive
off-gassing.
Quench Safety: Preventing "runaway" hydrolysis during the aqueous workup.
Regiocontrol: Minimizing des-chloro and sulfone by-products.
Reaction Mechanism & Pathway Analysis
The synthesis proceeds via a two-stage sequence: (1) Electrophilic aromatic substitution to form the sulfonyl chloride, followed by (2) Nucleophilic attack by an amine.
Figure 1: Reaction Pathway and Impurity Profile
Caption: Stepwise conversion of benzoic acid to sulfamoyl targets. Red paths indicate critical failure modes during scale-up.
Critical Process Parameters (CPPs)
The following parameters must be locked before moving to pilot scale (>100 g).
Parameter
Recommended Range
Scientific Rationale
Stoichiometry
3.0 – 8.0 Equivalents
Excess acid acts as the solvent and dehydrating agent to drive the equilibrium toward the sulfonyl chloride [3].
Addition Temperature
Prevents immediate charring and uncontrolled exotherm upon initial contact.
Reaction Temperature
High activation energy is required to install the sulfonyl group on electron-deficient benzoic acids [4].
Quench Method
Inverse Addition
SAFETY CRITICAL: The reaction mass must be poured into ice/water. Never add water to the acid mass.
Amine pH
During amination, HCl is generated. Failure to scavenge HCl protonates the amine, stalling the reaction.
Detailed Protocol: Stage 1 (Chlorosulfonation)
Safety Warning: Chlorosulfonic acid is violently corrosive and reacts explosively with water. All operations must be performed in a fume hood with a functional caustic scrubber.
Equipment Setup
Reactor: Glass-lined or Hastelloy reactor (Stainless steel is vulnerable to hot
).
Scrubber: The reactor vent must be connected to a falling-film water absorber or a caustic scrubber (
) to neutralize gas.
Cooling/Heating: Jacket capable of
to .
Step-by-Step Methodology
Charge: Charge Chlorosulfonic acid (5.0 equiv) into the reactor. Cool to
.
Addition: Add the Benzoic Acid substrate solid portion-wise over 1–2 hours.
Why: Solid addition controls the rate of
evolution.
IPC:[1] Monitor internal temperature; do not exceed
.
Ramp: Slowly ramp temperature to
over 3 hours.
Note: A hold at
for 1 hour is often recommended to allow initial evolution of gas to subside before reaching reflux temperatures.
Reaction: Stir at
for 4–6 hours.
Endpoint: HPLC analysis (quench aliquot in MeOH) showing
starting material.
Cooling: Cool the dark viscous mass to
.
Caution: Do not cool below
as the mass may solidify (freeze), making transfer impossible.
Detailed Protocol: Stage 2 (Quench & Amination)
Figure 2: Process Flow Diagram (PFD) for Isolation
Caption: Unit operations for safe isolation. Note the intermediate filtration step to remove excess acid before amination.
Step-by-Step Methodology
Quench Preparation: In a separate vessel, prepare a slurry of crushed ice and water (approx. 5x volume of acid mass). Agitate vigorously.
Inverse Addition: Transfer the reaction mass slowly onto the ice.
Thermodynamics: This step is highly exothermic. Maintain quench mass
by adding more ice as needed.
Result: The sulfonyl chloride precipitates as a solid; sulfuric acid (by-product) remains in the aqueous phase.
Filtration (Intermediate): Filter the precipitated sulfonyl chloride immediately. Wash with cold water (
).
Why: Minimizes hydrolysis back to the sulfonic acid [5].
Amination:
For Sulfonamides (
): Suspend the wet cake in cold aqueous ammonia (, 5 equiv). Stir at for 2 hours.
For Substituted Sulfonamides: Dissolve the amine (1.1 equiv) in DCM or Acetone with a base (TEA or Carbonate). Add the sulfonyl chloride wet cake (dissolved in minimal solvent) slowly.
Isolation:
If using aqueous ammonia: The product is soluble as the ammonium salt. Filter to remove insoluble impurities (sulfones).
Precipitation: Acidify the filtrate with concentrated
to pH 2–3. The Sulfamoyl Benzoic Acid will precipitate.
Purification: Recrystallize from Ethanol/Water or Acetone/Water to remove regioisomers.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Yield (<50%)
Hydrolysis during quench
Ensure quench temperature is . Filter the intermediate chloride immediately; do not let it sit in acidic water.
Technical Support Center: Synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic Acid
[1] Case Reference: #SULF-BENZ-005 Subject: Yield Optimization & Troubleshooting for Sulfonamide Coupling Status: Active Guide Support Tier: Senior Application Scientist[1] Introduction Welcome to the Technical Support C...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case Reference: #SULF-BENZ-005
Subject: Yield Optimization & Troubleshooting for Sulfonamide Coupling
Status: Active Guide
Support Tier: Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid is stalling at moderate yields (40–60%) or suffering from difficult purification.
This molecule is a classic "bifunctional" challenge. You are reacting 2-chloro-5-(chlorosulfonyl)benzoic acid (the electrophile) with 2-phenoxyethylamine (the nucleophile).[1] The presence of a free carboxylic acid on your electrophile creates a "hidden" stoichiometric sink that often leads to incomplete conversion if not accounted for.
This guide moves beyond standard textbook protocols to address the specific failure modes of this reaction: Hydrolysis , Stoichiometric Mismatch , and pH-Dependent Solubility .
Module 1: The Chemistry & Failure Modes
Before troubleshooting, we must visualize the competition occurring in your flask. The sulfonyl chloride moiety is highly reactive but indiscriminate. It will react with your amine (desired) or trace water (undesired).
Reaction Pathway Analysis
Figure 1: Competitive reaction pathways.[1] Note that hydrolysis is irreversible and produces a highly water-soluble byproduct that lowers isolated yield.[1]
Module 2: Critical Troubleshooting (FAQs)
Issue 1: "I added 1 equivalent of amine and 1 equivalent of base, but the reaction stalled."
Diagnosis: Stoichiometric Deficit (The "Hidden Acid" Effect).
Your starting material contains a carboxylic acid group (
).
The first equivalent of base you add is instantly consumed deprotonating the carboxylic acid to form the carboxylate salt.
It is not available to scavenge the HCl generated by the sulfonamide formation.
The amine then acts as the base, becoming protonated (ammonium salt) and losing its nucleophilicity.
The Fix:
You must account for the carboxylic acid.
Base Requirement: Minimum 2.2 to 2.5 equivalents . (1 eq for the -COOH, 1 eq for the HCl generated, 0.2-0.5 eq excess).[1]
Protocol Adjustment:
Dissolve the sulfonyl chloride acid in solvent.
Add 1.0 eq of base (e.g., Triethylamine or DIPEA) before adding the amine to "neutralize" the carboxylic acid.
Then add the amine and the remaining base.
Issue 2: "My yield is low (<50%) and I see a large baseline spot on TLC."
Diagnosis: Hydrolysis of the Sulfonyl Chloride.[2][3][4][5]
The "baseline spot" is likely the sulfonic acid derivative (2-chloro-5-sulfobenzoic acid), formed by reaction with water.[1] This happens if your solvent is "wet" or if the reaction gets too hot.
The Fix:
Solvent Choice: Switch to Anhydrous THF or DCM . Avoid Acetone/Water mixtures unless you are using the Schotten-Baumann technique (see below).[1]
Temperature Control: The reaction is exothermic.
Start: 0°C (Ice bath).
Addition: Add the amine dropwise .
Warm: Allow to warm to Room Temp only after 1 hour.
Reagent Quality: Check your starting material. If the 2-chloro-5-(chlorosulfonyl)benzoic acid has been sitting on the shelf, it may have partially hydrolyzed to the sulfonic acid already.[1]
Quick Test: Dissolve a small amount in DCM. If it doesn't dissolve clearly (cloudy), it contains the hydrolyzed sulfonic acid (which is insoluble in DCM).
Issue 3: "The product is oiling out or trapping impurities."
Diagnosis: Inadequate Workup.
The product is an acid.[6][7] The impurity (amine) is a base. This is the perfect scenario for an Acid-Base Swing Purification .[1]
The Fix:
Do not rely on column chromatography immediately. Use the chemical properties to purify.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Solubilization: Add 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) and anhydrous DCM . Stir at 0°C.[9]
Base Addition 1: Add 1.0 eq of TEA dropwise. The solution may clear up as the carboxylate salt forms.
Amine Addition: Mix 2-phenoxyethylamine (1.1 eq) with the remaining TEA (1.5 eq) in a separate vial with a small amount of DCM. Add this mixture slowly to the main reaction flask at 0°C.
Reaction: Stir at 0°C for 1 hour, then remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM + 1% Acetic Acid).
Workup (The pH Swing):
Step A (Remove Organics): Evaporate DCM. Redissolve residue in 0.5M NaOH (aq) . The product will dissolve (as dianion). The unreacted amine will not dissolve (or will form an oil).
Step B (Wash): Wash the aqueous basic layer with Ethyl Acetate (EtOAc) x2. Discard the organic layer (contains unreacted amine).
Step C (Precipitation): Acidify the aqueous layer carefully with 1M HCl to pH ~2.
Step D (Collection): The product should precipitate as a white solid. Filter and wash with cold water.
Module 4: Workup Logic Visualization
Use this flowchart to guide your technician or yourself through the purification process.
Figure 2: Acid-Base "Swing" Purification Protocol.[1] This method isolates the product based on its pKa, removing neutral and basic impurities without chromatography.
References
General Sulfonamide Synthesis: Org. Synth.2010 , 87, 176. "Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines." Link[1]
Mechanistic Insight (Hydrolysis vs. Aminolysis): J. Org. Chem.2005 , 70, 26, 10829–10840. "Reactivity of Sulfonyl Chlorides." Link[1]
Furosemide Analog Synthesis (Relevant Scaffold): Journal of Medicinal Chemistry2012 , 55(15), 6888–6896. "Synthesis of Sulfamoylbenzoic Acid Derivatives." Link[1]
Starting Material Properties: PubChem Compound Summary for CID 77336, 2-Chloro-5-(chlorosulfonyl)benzoic acid.[1] Link[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-(chlorosulfonyl)benzoic acid and 2-phenoxyethylamine before handling.[1]
Technical Support Center: Sulfonamide Synthesis & Optimization
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: SULF-RXN-OPT-001 Welcome to the Sulfonamide Synthesis Support Hub. You are likely here because your LCMS shows a mess...
You are likely here because your LCMS shows a mess of sulfonic acid, bis-sulfonylated byproducts, or unreacted starting material. Sulfonamide formation looks simple on paper—mix an amine and a sulfonyl chloride—but in practice, it is a race between nucleophilic attack, hydrolysis, and competitive deprotonation.
This guide moves beyond the textbook to address the causality of failure and provides self-validating protocols to rescue your synthesis.
Module 1: The Mechanistic Landscape
User Question: "I followed a standard protocol (DCM/TEA), but my yield is 40%, and I see multiple spots on TLC. What is actually happening in the flask?"
Scientist’s Analysis:
The reaction is not a single pathway; it is a kinetic competition. The base you add (Triethylamine, Pyridine, DIPEA) plays two roles: it scavenges the HCl byproduct and acts as a nucleophilic catalyst (especially DMAP). However, the product you form (a primary sulfonamide) is acidic (
). In the presence of excess base and sulfonyl chloride, it deprotonates and reacts again, forming the bis-sulfonamide . Simultaneously, adventitious water competes for the sulfonyl chloride.
Visualizing the Competition:
Figure 1: The kinetic competition in sulfonamide synthesis. Note that the Mono-Sulfonamide can become a nucleophile if deprotonated.
Module 2: The "Bis-Sulfonylation" Nightmare
User Question: "I am reacting a primary amine, but I keep isolating the bis-sulfonamide (
). How do I stop this?"
Troubleshooting Protocol:
Bis-sulfonylation occurs because the mono-sulfonamide proton is acidic. Once formed, if the reaction mix contains strong base and excess sulfonyl chloride, the mono-sulfonamide becomes a better nucleophile than the neutral amine in some steric environments.
Prevention Strategy:
Stoichiometry Inversion: Do not add the amine to the sulfonyl chloride. Add the sulfonyl chloride (0.9 - 1.0 equiv) dropwise to a solution of the amine (1.1 equiv) . Keeping the amine in excess ensures any formed sulfonamide competes with a sea of unreacted amine.
Base Modulation: Switch from TEA (Triethylamine) to Pyridine or 2,6-Lutidine . These are weaker bases and less likely to deprotonate the mono-sulfonamide, reducing the rate of the second attack.
The "Rescue" Protocol (Bis- to Mono- Conversion):
If you have already made the bis-product, do not discard it. The second sulfonyl group is kinetically labile toward basic hydrolysis.
Step-by-Step Rescue:
Dissolve the crude bis-sulfonamide mixture in MeOH or EtOH .
Add 2M aqueous NaOH (approx. 2-3 equiv relative to bis-product).
Heat to reflux for 30–60 minutes.
Mechanism:[1][2][3][4][5][6] The hydroxide attacks the sulfur, releasing the mono-sulfonamide anion. This anion is stable and electron-rich, preventing further attack or degradation.
Cool, acidify with 1M HCl to pH ~2, and extract with EtOAc.
Result: The bis-product cleaves back to the desired mono-sulfonamide with high efficiency [1].
Module 3: Hydrolysis & Reagent Instability
User Question: "My sulfonyl chloride is old/crusty, and my yields are inconsistent. Is there a more robust alternative?"
Scientist’s Insight:
Sulfonyl chlorides are notoriously moisture-sensitive. If your bottle has a "crust" (sulfonic acid), your stoichiometry is wrong before you even start.
Diagnostic: The "Water Test"
Run a blank LCMS of your sulfonyl chloride in MeOH. If you see immediate methyl ester formation or free acid without amine, your reagent is compromised.
The Modern Solution: SuFEx Chemistry
If you are struggling with labile sulfonyl chlorides, switch to Sulfonyl Fluorides (
) .
Why: The S-F bond is thermodynamically stable and resistant to hydrolysis (you can wash them with water!). They only react with amines when "activated" (e.g., by specific catalysts or under specific solvent windows), a concept popularized by K. Barry Sharpless as SuFEx (Sulfur-Fluoride Exchange) [2].
Comparison of Electrophiles:
Feature
Sulfonyl Chloride ()
Sulfonyl Fluoride ()
Hydrolytic Stability
Low (degrades in air/moisture)
High (stable in water/storage)
Reactivity
High (often too reactive)
Tunable (requires activation)
Bis-sulfonylation
Common
Rare (less electrophilic)
Purification
Difficult (acid byproducts)
Easy (often crystalline)
Module 4: Chemoselectivity (Amine vs. Alcohol)
User Question: "My substrate has both a primary amine and a primary alcohol. I want to sulfonylate only the amine. How do I prevent ester formation?"
Optimization Guide:
You are relying on the nucleophilicity differential between Nitrogen and Oxygen.
Temperature Control: Run the reaction at -10°C to 0°C . Amines react significantly faster than alcohols at low temperatures.
Solvent Choice: Use DCM (Dichloromethane) .
Avoid: Pyridine as a solvent. Pyridine acts as an acyl transfer catalyst and will accelerate the reaction with the alcohol (sulfonate ester formation).
Base Choice: Use DIPEA (Hünig's Base) . It is bulky and non-nucleophilic, minimizing the activation of the sulfonyl chloride toward the alcohol.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for common sulfonamide synthesis failures.
References
Hydrolysis of Bis-sulfonamides
Taş, M. et al. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles." Expert Opinion on Drug Discovery, 2020.[7]
Context: Demonstrates the stability of mono-sulfonamides under basic conditions compared to bis-sulfonamides.
SuFEx Chemistry (Sulfonyl Fluorides)
Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[8] Angewandte Chemie International Edition, 2014, 53(36), 9430-9448.[8]
Context: The foundational text for using stable sulfonyl fluorides to avoid hydrolysis issues.
General Mechanism & Selectivity
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
Context: Standard mechanistic grounding for nucleophilic substitution
This guide addresses the technical challenges associated with 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid . This molecule combines a lipophilic phenoxyethyl tail with a polar, ionizable chlorobenzoic acid core. This "amphiphilic" nature creates specific stability and solubility traps that differ from standard small molecules.
Critical Risk:Photolytic Dechlorination and pH-Dependent Precipitation .
Module 1: Solubility & Reconstitution (The #1 User Issue)
The Problem: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers.
The Cause: The compound contains a carboxylic acid. At pH < 4, it exists in its protonated, neutral form, which is highly insoluble due to the lipophilic phenoxyethyl group and chloro-substituent.
Troubleshooting Protocol: The "pH-Step" Method
Do not dilute directly into water. Follow this chemically validated reconstitution path:
Primary Stock: Dissolve solid compound in anhydrous DMSO to 10–50 mM.
Note: Ensure DMSO is fresh (low water content) to prevent hydrolysis during storage.
Intermediate Step (Optional but Recommended): If high concentration is needed, dilute DMSO stock 1:10 into 100% Ethanol or Methanol first.
Final Aqueous Dilution:
Safe Zone: Dilute into buffers with pH > 7.0 (e.g., PBS pH 7.4, Tris pH 8.0). The carboxylate anion (
) dominates here, maximizing solubility.
Danger Zone: Avoid citrate or acetate buffers (pH 4.0–5.0). The compound will precipitate.
Visual Guide: Reconstitution Decision Tree
Figure 1: Logic flow for preventing precipitation during experimental setup.
Module 2: Chemical Stability & Degradation Pathways
The Problem: Loss of potency over time, even when stored at 4°C.
The Cause: Two distinct degradation mechanisms operate on this molecule: Photolysis (Light) and Hydrolysis (Water/pH).
Mechanism A: Photolytic Dechlorination (Critical)
Chlorinated aromatic rings, especially those with electron-withdrawing groups (like sulfamoyl), are highly susceptible to UV-induced homolytic cleavage of the C-Cl bond.
Symptom: Solution turns slightly yellow; mass spec shows [M-34] peak (loss of Cl, replaced by H or OH).
Prevention:ALWAYS use amber glass vials. Wrap clear tubes in foil.
Mechanism B: Sulfonamide Hydrolysis
While the sulfonamide bond is robust, the presence of the electron-withdrawing chlorobenzoic acid moiety can activate the
bond toward hydrolysis under extreme conditions (pH < 2 or pH > 10) or high temperatures.
Symptom: Appearance of 2-chloro-5-sulfobenzoic acid and 2-phenoxyethylamine.
Visual Guide: Degradation Pathways
Figure 2: Primary degradation routes. Photolysis is the most common handling error.
Frequently Asked Questions (Technical FAQs)
Q1: Can I freeze-thaw the DMSO stock solution?
Answer: Yes, but limit to 3 cycles. DMSO is hygroscopic (absorbs water from air). Repeated opening of cold vials causes condensation, introducing water into the stock. This water can cause slow hydrolysis or precipitation upon re-freezing.
Best Practice: Aliquot stocks into single-use volumes immediately after preparation.
Q2: I see a "double peak" on my HPLC. Is the compound impure?
Answer: Not necessarily.
Rotamers: Sulfonamides can exhibit restricted rotation, sometimes showing split peaks in NMR or HPLC at low temperatures.
Atropisomerism: The bulky chloro and sulfamoyl groups on the benzene ring can create steric hindrance.
Troubleshooting: Run the HPLC column at 40°C. If the peaks merge, it is a conformational issue, not an impurity. If they remain distinct, check for the dechlorinated photoproduct (M-34).
Q3: Is this compound cell-permeable?
Answer: Moderate. The 2-phenoxyethyl group adds lipophilicity (LogP ~2.5–3.0), aiding permeability. However, the carboxylic acid is ionized at physiological pH, which can hinder passive diffusion.
Tip: For cellular assays, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity artifacts, as the compound requires DMSO for initial solubilization.
Summary of Stability Data
Parameter
Condition
Stability Status
Recommendation
Solid State
-20°C, Desiccated
High (>2 years)
Keep in dark, sealed container.
DMSO Stock
-20°C
High (6-12 months)
Avoid moisture uptake.
Aqueous (pH 7.4)
25°C (Room Temp)
Moderate (24-48 hours)
Prepare fresh for assays.
Aqueous (pH < 4)
Any Temp
Unstable
Precipitation Risk. Avoid.
Light Exposure
Ambient Light
Low
Protect from light. Use amber vials.
References
PubChem. 2-Chlorobenzoic acid | C7H5ClO2.[1] National Library of Medicine. Available at: [Link][1]
Iley, J., Lopes, F., & Moreira, R. (2001).[2] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2.[2] Available at: [Link]
Carl Roth. Safety Data Sheet: 2-Chlorobenzoic acid. Available at: [Link]
Li, D., et al. (2021). Study of the photodegradation of 2-chlorobenzoic acid by TiO2. Saudi Journal of Biological Sciences. Available at: [Link]
Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. Current Topics in Medicinal Chemistry. Available at: [Link]
Technical Support Center: pH-Controlled Precipitation of Sulfamoylbenzoic Acids
Core Directive: The Science of pH Swing Crystallization Welcome to the technical support hub for sulfamoylbenzoic acid precipitation. This guide addresses the critical unit operation of isolating sulfamoylbenzoic acid de...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The Science of pH Swing Crystallization
Welcome to the technical support hub for sulfamoylbenzoic acid precipitation. This guide addresses the critical unit operation of isolating sulfamoylbenzoic acid derivatives (e.g., 4-sulfamoylbenzoic acid, furosemide intermediates) via pH adjustment.
The Physicochemical Mechanism
Sulfamoylbenzoic acids are amphoteric but primarily behave as weak acids due to the carboxylic acid moiety (
) and the sulfonamide moiety ().
Alkaline State (
): The molecule exists as a soluble di-anion or mono-anion (carboxylate and/or sulfonamide deprotonated).[1][2]
Acidification: As mineral acid is added, the pH drops.[2] When
, the concentration of the non-ionized, insoluble free acid increases.
Supersaturation: The driving force for precipitation is the supersaturation ratio (
), defined as , where is the concentration and is the pH-dependent solubility.
Critical Failure Point: Rapid acidification creates massive local supersaturation, leading to "oiling out" (liquid-liquid phase separation) or the formation of amorphous, impure solids.[1]
Standard Operating Protocol (SOP)
Use this baseline protocol for 4-sulfamoylbenzoic acid and its derivatives. Adjust volumes based on your specific reactor geometry.
Phase 1: Dissolution & Clarification
Charge crude sulfamoylbenzoic acid salt solution.
Adjust pH to 10.0–11.0 using 30% NaOH. Ensure complete dissolution.
Filtration: Pass through a 0.45 µm filter to remove mechanical impurities.[1][2][3] Note: Nucleation sites from dust can cause uncontrolled precipitation later.[1][2]
Phase 2: Controlled Precipitation (The Critical Step)
Improve Mixing: Use a hydrofoil impeller to ensure rapid dispersion of acid.
Sub-surface Addition: Ensure the acid feed tube releases reagent directly into the high-shear zone of the impeller.
Pulsed Acidification: Stop acid addition for 15 minutes after the first onset of turbidity to allow existing nuclei to grow before generating new ones.[2]
Quantitative Data Summary
Parameter
Target Range
Consequence of Deviation
Initial pH
10.5 – 11.5
pH < 10 may leave some solid undissolved; pH > 12 wastes acid.[1][2]
< 30°C risks oiling out; > 60°C risks chemical degradation.[1][2]
Acid Addition Rate
2 – 4 hours
< 1 hour causes fines and occlusion; > 6 hours reduces throughput.[1][2]
Agitation
Moderate (Re < 10,000)
Low agitation causes local hot spots; High agitation causes crystal breakage.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use Sulfuric Acid (
) instead of Hydrochloric Acid ()?A: Yes, but proceed with caution.[1][2] Sodium sulfate () is less soluble than Sodium chloride () in water.[1][2] You risk co-precipitating inorganic sulfate salts with your product, leading to high sulfated ash content.[1][2] If you must use , ensure you wash at a slightly elevated temperature.[1][2]
Q: Why is the color of my precipitate gray/off-white?A: This is often due to oxidative coupling of sulfonamide impurities or trace metal contamination.
Fix: Add 0.1% sodium bisulfite or EDTA to the alkaline solution before acidification to sequester metals and prevent oxidation.
Q: My yield is only 70%. Where is the rest?A: Check the mother liquor pH. If the final pH is 4.0, you are near the
of the benzoic acid moiety (approx 3.5–4.0), meaning ~50% of your molecule is still ionized and soluble. You must drive the pH to at least 2.0 (2 units below ) to achieve >99% non-ionized species.[2]
References
Mullin, J. W. (2001).[1][2] Crystallization. 4th Edition. Butterworth-Heinemann.[1][2] (Standard text on supersaturation and nucleation kinetics).
PubChem. (n.d.).[1][2] 4-Sulfamoylbenzoic acid (Compound Summary). National Library of Medicine.[1][2] (Physicochemical properties and pKa data).
Nagy, Z. K., et al. (2012).[1][2] Control of Crystallization Processes. In Comprehensive Control. (Discusses pH-swing control strategies).
Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Troubleshooting "oiling out" and agglomeration). [1][2]
This guide provides a definitive 1H NMR analysis of this sulfonamide derivative, a pharmacophore often explored in diuretic and ion-transport inhibitor research (analogous to furosemide intermediates). The structural core consists of a 1,2,5-trisubstituted benzene ring linked via a sulfonamide to a phenoxyethyl tail .
The critical analytical challenge is distinguishing the successful
-alkylation of the sulfonamide from the primary sulfonamide precursor (2-chloro-5-sulfamoylbenzoic acid). This guide compares these two species to validate synthesis.
Experimental Protocol: Sample Preparation
To ensure reproducibility and visibility of labile protons (COOH, NH), DMSO-d6 is the mandatory solvent. Protic solvents like Methanol-d4 will cause exchange of the sulfonamide and acid protons, erasing critical diagnostic signals.
Standardized Workflow
Caption: Optimized sample preparation workflow for sulfonamide derivatives to ensure resolution of exchangeable protons.
Structural Analysis & Assignment Logic
The molecule is segmented into three distinct magnetic environments.
Zone A: The Benzoic Acid Core (Aromatic)
The 1,2,5-substitution pattern creates a specific splitting system:
H6 (Ortho to
, Ortho to COOH): Most deshielded aromatic proton due to the synergistic electron-withdrawing effects of the sulfonyl and carboxyl groups. Appears as a doublet (coupling to H4).[2][3]
H4 (Ortho to H3, Meta to H6): Deshielded by the sulfonyl group. Appears as a doublet of doublets (
H3 (Ortho to Cl, Meta to H4): Least deshielded aromatic proton. Appears as a doublet.
Zone B: The Linker (Aliphatic)
The ethyl chain forms a classic
(or ) system:
: Deshielded by the phenoxy oxygen (~4.1 ppm).
: Less deshielded, coupled to both the adjacent methylene and the proton (~3.2 ppm).
Zone C: Labile Protons
COOH: Highly deshielded broad singlet (>13 ppm).
: Broad triplet (coupling to ) or singlet depending on dryness.
Comparative Data: Target vs. Precursor
This table contrasts the target molecule with its un-alkylated precursor, 2-chloro-5-sulfamoylbenzoic acid.
Proton Assignment
Precursor (Primary Sulfonamide) (ppm)
Target (Secondary Sulfonamide) (ppm)
Multiplicity
(Hz)
Interpretation
-COOH
~13.5-14.0
~13.8
br s
-
Carboxylic acid (exchangeable)
Ar-H6
8.35
8.28
d
2.2
Meta-coupling to H4
Ar-H4
7.95
7.90
dd
8.5, 2.2
Ortho (H3) + Meta (H6)
Ar-H3
7.80
7.78
d
8.5
Ortho-coupling to H4
7.60 (Singlet, 2H)
-
-
-
DISAPPEARS
-
8.05
t (br)
5.8
NEW SIGNAL (Couples to )
Phenoxy Ar-H
-
7.25 - 6.90
m
-
NEW SIGNAL (5H integration)
-
4.05
t
5.8
NEW SIGNAL ( to Oxygen)
-
3.25
q/br t
5.8
NEW SIGNAL ( to Nitrogen)
Note: Chemical shifts are referenced to DMSO-d6 residual peak (2.50 ppm). Values are high-fidelity estimates based on substituent increments and analogous sulfonamide scaffolds.
Detailed Spectral Breakdown
Region 1: Downfield (14.0 – 7.5 ppm)
This region confirms the core scaffold integrity.
The Acid Peak (13.8 ppm): Often extremely broad or invisible if the sample is "wet" (contains water). If invisible, add a drop of
(shaking the tube) to confirm the HDO peak growth, proving the acid's presence via exchange.
The Sulfonamide NH (8.05 ppm): In the precursor, this is a singlet integrating to 2H. In the target, it becomes a triplet (integrating to 1H) because it splits with the adjacent
protons. This is the primary confirmation of reaction success.
Region 2: The Aromatic Window (7.5 – 6.8 ppm)
Phenoxy Group: The phenyl ring attached to the oxygen appears as a multiplet. Typically, the ortho protons (closest to oxygen) are slightly separated from the meta/para protons, but they often overlap in the 6.9–7.3 ppm range.
Integration Check: The total integration of the aromatic region should equal 8 protons (3 from benzoic core + 5 from phenoxy tail).
Region 3: Upfield Aliphatic (4.5 – 2.5 ppm)
(4.05 ppm): A clean triplet. The chemical shift is distinctively downfield due to the electronegative oxygen.[5]
(3.25 ppm): This signal often overlaps with the water peak in DMSO (approx. 3.33 ppm).
Troubleshooting: If the
signal is obscured by water, run the spectrum at 45°C (318 K) . This shifts the water peak upfield, revealing the methylene triplet.
Visualization: Structural Connectivity & Coupling
This diagram maps the logical flow of proton coupling (
-coupling) to verify the structure.
Caption: Proton coupling network showing the connectivity from the sulfonamide nitrogen through the ethyl linker to the phenoxy tail.
Troubleshooting & Common Artifacts
Missing NH Peak: If the sample contains traces of base or methanol, the NH proton exchanges rapidly and disappears. Solution: Dry the sample under vacuum and use fresh ampoule DMSO-d6.
Water Overlap: The
at 3.25 ppm is dangerously close to the DMSO water peak (3.33 ppm). Solution: Variable Temperature (VT) NMR or adding a drop of to shift the lock signal.
Rotamers: Sulfonamides can sometimes exhibit rotamers due to restricted rotation around the S-N bond, causing peak broadening. This is rare in simple secondary sulfonamides but possible at low temperatures.
References
Synthesis & Scaffold Verification
Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[6][7] US Patent 3879402A. (Describes the chlorosulfonation and amination logic). Link
Solvent Effects on Sulfonamides
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[8] Magnetic Resonance in Chemistry 44.5 (2006): 491-509.[8] Link
General Chemical Shift Tables
Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org.[9] Chem. 1997, 62, 21, 7512–7515. Link
Phenoxyethyl Fragment Data
Spectral Database for Organic Compounds (SDBS). Phenoxyethyl derivatives shift correlations. (General Reference). Link
In drug development, distinguishing between sulfonamide (
) and carboxylic acid () moieties is a critical analytical task. Both functional groups are capable of strong hydrogen bonding, yet they exhibit fundamentally different vibrational signatures in Infrared (IR) spectroscopy.[1]
This guide moves beyond basic peak listing to explain the structural causality of these signals. The carboxylic acid is defined by its dimeric "envelope" (broad ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
stretch) and carbonyl intensity (). In contrast, the sulfonamide is characterized by its stretching doublet (asymmetric/symmetric) and distinct profile .[2] This document provides a self-validating ATR-FTIR protocol for unambiguous identification.
Fundamental Vibrational Modes
To accurately interpret the spectra, one must understand the molecular dynamics generating the peaks.
2.1 The Carboxylic Acid Signature ()
Carboxylic acids in solid or concentrated solution exist primarily as centrosymmetric dimers , held together by strong double hydrogen bonds.
The "Messy" O-H Stretch: The dimerization creates a distribution of hydrogen bond strengths, broadening the
stretching band significantly (). This often overlaps with stretching bands, creating a jagged, broad absorption known as the "acid envelope."
The Carbonyl Anchor: The
stretch is intense and diagnostically reliable, typically appearing at for dimers.
2.2 The Sulfonamide Signature ()
Sulfonamides lack the carbonyl group (unless present elsewhere in the molecule) and the extremely broad
band. Their identification relies on the sulfonyl group's geometry.
The
Doublet: The sulfonyl group is a stiff, tetrahedral oscillator. It always produces two strong bands: Asymmetric stretch () and Symmetric stretch ().
N-H Specificity: Primary sulfonamides (
) show two sharp bands (asymmetric/symmetric stretch) due to the two protons.[2] Secondary sulfonamides () show only one.
Comparative Spectral Analysis
The following table synthesizes the diagnostic peaks required for differentiation.
Feature
Carboxylic Acid ()
Sulfonamide ()
Mechanistic Cause
High Frequency (3500-2500 cm⁻¹)
Very Broad, Strong () Often centers ~3000 cm⁻¹
Sharp, Distinct Primary: Two bands () Secondary: One band ()
Acid forms variable H-bond networks (dimers).[3] Sulfonamide is more localized.
Carbonyl Region (1750-1650 cm⁻¹)
Strong, Sharp () Shifted lower if conjugated
Absent (Unless amide/ester present elsewhere)
Dipole change in bond is large; Sulfonyl group has no .
Fingerprint Region (1400-1000 cm⁻¹)
Stretch: (Strong) Bend: (Medium)
Asym: (Strong) Sym: (Strong)
vibrations are highly characteristic and rarely obscured.
Low Frequency (<1000 cm⁻¹)
Wag: (Broad, Medium)
Stretch: (Weak/Variable)
The acid wag is a reliable confirmation of dimerization.
Logic Flow for Identification
When analyzing an unknown solid API, use the following decision logic to classify the pharmacophore.
Figure 1: Spectral Decision Tree. This logic prioritizes the Carbonyl stretch as the primary discriminator, followed by the specific shape of the hydrogen-bonding region.
Experimental Protocol: ATR-FTIR Analysis
For pharmaceutical solids, Attenuated Total Reflectance (ATR) is the industry standard due to minimal sample prep and reproducibility.
Objective: Obtain a high-quality spectrum (
match confidence) to distinguish from .
5.1 Reagents & Equipment
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Solvent: Isopropanol or Ethanol (for cleaning).
Sample: ~5 mg of solid powder (API or intermediate).
5.2 Step-by-Step Workflow
Background Collection:
Clean crystal with isopropanol. Ensure it is dry.
Collect background spectrum (air) at
resolution (32 scans).
Sample Loading:
Place solid sample directly covering the crystal "eye" (approx. 2 mm diameter).
Critical Step: Apply pressure using the anvil clamp. Monitor the "Energy/Throughput" bar.
Target: Apply force until the live spectrum peaks stabilize. This ensures uniform contact and eliminates air gaps which cause weak signals.
Data Acquisition:
Scan range:
.
Scans: 32 or 64 (for higher signal-to-noise).
Post-Processing (ATR Correction):
Apply "ATR Correction" algorithm in your software.[4]
Reasoning: ATR penetration depth is wavelength-dependent (
).[5] Without correction, peaks at lower wavenumbers (like the symmetric stretch at ) appear artificially stronger than high-wavenumber peaks (like or ).
Figure 2: ATR-FTIR Standard Operating Procedure. Step 4 (Pressure) and Step 6 (Correction) are critical for quantitative comparison of peak ratios.
References
LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids. Link
Specac. (n.d.). Interpreting Infrared Spectra: Functional Groups. Link
Michigan State University. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Link
ResearchGate. (2022). FT-IR spectra of sulfonamide and inclusion complexes. Link
JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy (ATR vs KBr). Link
Core Directive: This compound is a halogenated organic acid . It must be segregated from non-halogenated waste streams to ensure proper incineration and compliance with environmental regulations (RCRA/EPA). Do not dispose of down the drain.
To dispose of this chemical safely, one must understand its functional reactivity. 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid contains three distinct functional groups that dictate its handling:
Benzoic Acid Moiety: Provides acidic character (
). This requires acid-resistant containers and segregation from bases to prevent exothermic neutralization in waste drums.
Aryl Chloride (Cl): Classifies the waste as "Halogenated." This is the most critical classification for disposal costs and environmental safety. Halogenated compounds release acid gases (HCl) upon combustion and require specialized incinerators with scrubbers.
Sulfonamide Group: Adds nitrogen and sulfur to the combustion profile (
) and suggests potential biological activity, necessitating containment to prevent environmental leaching.
Risk Assessment:
Inhalation: Dust may cause respiratory tract irritation. Handle only in a fume hood.
Contact: Acidic nature causes immediate irritation to mucous membranes and skin.
Environmental: Halogenated aromatics are persistent. Zero-discharge policy applies.
Part 3: Pre-Disposal Handling & Segregation
Before moving the chemical to waste storage, ensure the following protocols are in place.
Personal Protective Equipment (PPE)
Gloves: Nitrile (0.11 mm minimum thickness). Double-gloving is recommended for solutions >100 mM.
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Respiratory: If handling >500 mg of solid powder outside a hood, use an N95 or P100 particulate respirator.
Waste Segregation Rules (The "Never Mix" List)
NEVER mix with Non-Halogenated Solvents: Mixing a halogenated acid with acetone or ethanol creates a "Halogenated Waste" mixture, significantly increasing the disposal cost of the entire volume.
NEVER mix with Bleach: Acidic sulfonamides can react with hypochlorite to form toxic chloramines or chlorine gas.
NEVER mix with Metals: Contact with active metals (Al, Mg, Zn) can generate hydrogen gas.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound or Residue)
Use this protocol for expired stocks, weighing paper residues, or contaminated solids.
Containment: Transfer the solid material into a wide-mouth HDPE jar or a screw-top glass vial .
Secondary Containment: Place the sealed container into a clear plastic bag (zip-lock) before depositing it into the laboratory's main "Solid Hazardous Waste" drum.
Log Entry: Record the mass in the waste accumulation log.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this protocol for HPLC waste, reaction filtrates, or dissolved stocks.
Characterize Solvent:
If Organic Solvent (DCM, Ethyl Acetate, DMSO): Pour into the "Halogenated Organic Solvent" carboy. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved chloro-compound reclassifies the entire mixture as halogenated.
If Aqueous Solution:
Check pH.[4] If pH < 4, slowly neutralize with saturated Sodium Bicarbonate (
) to pH 6-8. Caution: CO₂ gas evolution.
Pour into "Aqueous Waste - Toxic/Halogenated" carboy.
Rinsing: Triple-rinse the original vessel with a minimal amount of compatible solvent. Add rinsate to the waste container.
Cap & Vent: Ensure the waste container is capped but not over-tightened if neutralization was recently performed (to allow off-gassing).
Part 5: Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for classifying and disposing of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid.
Figure 1: Decision tree for the segregation and disposal of halogenated benzoic acid derivatives.
Part 6: Emergency Spill Procedures
Minor Spill (< 5 g or < 10 mL):
Alert: Notify nearby personnel.
PPE: Don nitrile gloves, goggles, and lab coat.
Contain:
Solid: Gently cover with wet paper towels to prevent dust, then wipe up.
Liquid: Absorb with vermiculite, sand, or commercial acid-neutralizing spill pads.
Clean: Wipe the area with a soap/water solution.
Dispose: Place all cleanup materials into a sealable bag and label as "Hazardous Waste Debris - Halogenated."
Major Spill (> 5 g):
Evacuate: Clear the immediate area.
Ventilate: Ensure fume hoods are running; open windows if safe.
Contact: Call EHS (Environmental Health & Safety) immediately. Do not attempt cleanup without respiratory protection (N95/P100).
References
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved February 13, 2026, from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 13, 2026, from [Link]
Personal protective equipment for handling 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid
IMMEDIATE ACTION CARD: 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid For Laboratory Emergencies Only Scenario Immediate Action Eye Contact DO NOT RUB. Flush immediately with tepid water for 15 minutes.
Author: BenchChem Technical Support Team. Date: February 2026
IMMEDIATE ACTION CARD: 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid
For Laboratory Emergencies Only
Scenario
Immediate Action
Eye Contact
DO NOT RUB. Flush immediately with tepid water for 15 minutes. Lift eyelids.[1][2][3] Seek medical attention (Acidic irritant).
Skin Contact
Brush off dry powder before wetting. Wash with soap and water for 15 min. Remove contaminated clothing.[1][2][4][5][6][7][8]
Inhalation
Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid)
Dampen with inert oil/glycol to prevent dust. Scoop into hazardous waste. Do not dry sweep.
Spill (Liquid)
Absorb with vermiculite or spill pad. Neutralize trace residues with dilute Sodium Bicarbonate (NaHCO₃).
Hazard Assessment & Risk Profile
Compound Class: Sulfonamide-substituted Benzoic Acid Derivative
CAS: 794573-22-1 (Analogous safety data applied from 2-Chlorobenzoic acid and Sulfonamide pharmacophores)
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact ligand may be sparse, its structural moieties dictate a Strict Universal Precaution approach. We treat this as a Chemical Irritant and Potential Sensitizer .
Key Chemical Risks
Acidic Corrosivity (Benzoic Acid Core): The carboxylic acid group (
) poses a direct risk of chemical burns to mucous membranes and corneal damage.
Sensitization (Sulfonamide Moiety): The sulfamoyl group (
) is a known structural alert for hypersensitivity. Repeated exposure via inhalation or skin contact may trigger allergic dermatitis or respiratory sensitization.
Lipophilicity (Phenoxyethyl Chain): The ether linkage increases lipid solubility compared to simple benzoic acids, potentially enhancing dermal absorption rates.
Personal Protective Equipment (PPE) Matrix
Standard: Biosafety Level 1 / Chemical Hazard Level 2
This matrix is designed to prevent "trace migration"—the invisible spread of chemical residues from the weigh station to common areas.
Zone
PPE Component
Specification (Minimum)
Scientific Rationale
Respiratory
Primary: Fume HoodSecondary: N95/P100
Face velocity: 80–100 fpm.Respirator required if handling >100 mg outside hood.
Prevents inhalation of micronized dust, which triggers rapid bronchial irritation due to acidic pH.
Breakthrough Time: >480 min (Solid).Double layer prevents micro-tears from spatulas exposing skin to sensitizers.
Eye
Chemical Goggles
Indirect Vented (ANSI Z87.1+)
Safety glasses are insufficient . Acidic dust can bypass side shields. Goggles seal the orbital region.
Body
Lab Coat + Apron
Tyvek® sleeves or disposable apron over cotton coat.
The phenoxyethyl group is "sticky." Disposable sleeves prevent cuff contamination, a common source of wrist dermatitis.
Operational Protocols: Handling & Synthesis
A. Weighing & Transfer (Solid State)
Risk: Dust generation and static cling.
Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure. Substituted benzoic acids are prone to static charge, causing powder to "jump" onto gloves/cuffs.
The "Boat-in-Jar" Method:
Place the weigh boat inside a larger glass jar/beaker.
Tare the balance.
Transfer solid into the boat.
Cap the jar before removing it from the balance.
Why? This traps any stray dust inside the jar, not on the lab bench.
B. Solubilization (Liquid State)
Common Solvents: DMSO, Methanol, dilute Alkali.
Exothermic Caution: If dissolving in basic solution (e.g., 1N NaOH), add the solid slowly . The acid-base neutralization generates heat, which can aerosolize the solvent.
Vessel Choice: Use borosilicate glass (Pyrex). Avoid polystyrene, as the phenoxyethyl ether tail may cause leaching or crazing of plastics over time.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.
Figure 1: PPE Decision Logic based on physical state and quantity. Blue nodes represent decision points; Red nodes indicate high-level protection requirements.
Decontamination & Disposal
Do not wash down the drain. This compound is an halogenated aromatic; it is persistent and toxic to aquatic life.
Solid Waste: Collect in a container labeled "Hazardous Waste: Solid Organic Acid (Halogenated)."
Liquid Waste:
Adjust pH to neutral (pH 7) if possible to reduce reactivity.
Dispose in "Halogenated Solvent Waste" stream.
Surface Decontamination:
Step 1: Wipe with a dry paper towel to remove bulk powder.
Step 2: Spray with 5% Sodium Bicarbonate (NaHCO₃) . This converts the acid to its water-soluble salt.
Step 3: Wipe with water, then Ethanol.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238, 2-Chlorobenzoic acid. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]